Technical Documentation Center

2-Amino-2-ethoxyethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-ethoxyethan-1-ol
  • CAS: 143569-54-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2-Amino-2-ethoxyethan-1-ol

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2-Amino-2-ethoxyethan-1-ol (CAS No. 143569-54-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2-Amino-2-ethoxyethan-1-ol (CAS No. 143569-54-4). Recognizing the limited availability of direct experimental data for this compound, this document emphasizes predictive methodologies and detailed experimental protocols. It serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to estimate and determine the physicochemical properties of this and similar molecules. The guide includes a theoretical framework for property prediction based on structural analysis, a comparative study with analogous compounds, and step-by-step experimental procedures.

Introduction and Overview

2-Amino-2-ethoxyethan-1-ol is a bifunctional organic molecule featuring a primary amine, an ether linkage, and a primary alcohol.[1] Its structure suggests potential applications as a building block in organic synthesis, a component in the formulation of pharmaceuticals, or as a specialized solvent. A thorough understanding of its thermodynamic properties, particularly its boiling point, is crucial for its purification, handling, and application in various chemical processes.

Currently, there is a notable absence of experimentally determined thermodynamic data for 2-Amino-2-ethoxyethan-1-ol in publicly accessible literature. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for predicting these properties based on the molecule's structural attributes, and secondly, to furnish detailed, field-proven experimental methodologies for their empirical determination.

Structural Analysis and Predicted Physicochemical Properties

The molecular structure of 2-Amino-2-ethoxyethan-1-ol is fundamental to its physical and chemical behavior. The presence of a primary amine (-NH2), a hydroxyl group (-OH), and an ether group (-O-) dictates its intermolecular forces and, consequently, its thermodynamic properties.

Key Structural Features:

  • Hydrogen Bonding: The amine and hydroxyl groups are capable of both donating and accepting hydrogen bonds, which are strong intermolecular forces.[2] This is expected to result in a significantly higher boiling point compared to non-polar compounds of similar molecular weight.[3][4]

  • Polarity: The presence of nitrogen and oxygen atoms creates a polar molecule with dipole-dipole interactions, further contributing to stronger intermolecular attractions.[2]

  • Molecular Weight: With a molecular formula of C4H11NO2, its molecular weight is 105.14 g/mol .[5]

Based on these features, 2-Amino-2-ethoxyethan-1-ol is predicted to be a liquid at room temperature with a relatively high boiling point and miscibility with water and other polar solvents.

Predictive Methodologies for Thermodynamic Properties

In the absence of experimental data, several computational methods can be employed to estimate the thermodynamic properties of organic compounds.

  • Group Contribution Methods (GCMs): These methods, such as those developed by Lydersen and Joback, estimate properties by summing the contributions of individual functional groups within the molecule.[6] This approach provides a straightforward way to approximate properties like boiling point, critical temperature, and enthalpy of formation.[6]

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental data, enabling the prediction of properties for new compounds.[7]

  • Machine Learning and Neural Networks: More advanced models, including graph convolutional neural networks, can provide highly accurate predictions of properties like boiling point by learning from large datasets of known compounds.[8][9][10] These models take into account complex molecular features beyond simple functional groups.

These predictive tools are invaluable for initial assessments and in silico screening before undertaking experimental work.

Comparative Analysis with Structurally Similar Compounds

To provide a reasonable estimation of the properties of 2-Amino-2-ethoxyethan-1-ol, it is instructive to examine the known properties of structurally analogous compounds.

Property2-(2-aminoethoxy)ethanol[5]2-Ethoxyethanol[11]Predicted 2-Amino-2-ethoxyethan-1-ol
CAS Number 929-06-6110-80-5143569-54-4[1]
Molecular Formula C4H11NO2C4H10O2C4H11NO2[1]
Molecular Weight 105.14 g/mol 90.12 g/mol 105.14 g/mol [1]
Boiling Point 218 °C135 °CEstimated > 200 °C
Key Functional Groups Primary Amine, Ether, Primary AlcoholEther, Primary AlcoholPrimary Amine, Ether, Primary Alcohol

The presence of the primary amine in 2-(2-aminoethoxy)ethanol, which allows for strong hydrogen bonding, results in a significantly higher boiling point compared to 2-ethoxyethanol. Given that 2-Amino-2-ethoxyethan-1-ol shares these same hydrogen-bonding functional groups, its boiling point is anticipated to be in a similar range to that of 2-(2-aminoethoxy)ethanol.

Experimental Determination of Boiling Point

The boiling point is a fundamental thermodynamic property that is essential for the characterization and purification of a liquid compound.[12] The following protocol details a reliable method for the micro-determination of the boiling point.

Principle of Micro-Boiling Point Determination

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the temperature at which a liquid, upon cooling after being heated above its boiling point, is drawn into an inverted capillary tube, an accurate determination of the boiling point can be made.

Experimental Protocol

Materials:

  • Sample of 2-Amino-2-ethoxyethan-1-ol

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tubes (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Place a small amount (0.5-1 mL) of 2-Amino-2-ethoxyethan-1-ol into the small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the sample is below the oil level.

  • Observation during Heating: Gently heat the apparatus. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibration: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air in the capillary tube has been replaced by the vapor of the sample.

  • Observation during Cooling: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath to ensure a uniform temperature.

  • Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube. Record this temperature.

  • Repeat: For accuracy, it is advisable to repeat the measurement.

Workflow for Boiling Point Determination

BoilingPointDetermination cluster_prep Preparation cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Add Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently D->E F Observe Rapid Bubbling E->F G Remove Heat F->G H Observe Liquid Entry into Capillary G->H I Record Temperature as Boiling Point H->I

Caption: Experimental workflow for the micro-determination of boiling point.

Other Key Thermodynamic Properties and Their Determination

Beyond the boiling point, a comprehensive thermodynamic characterization of 2-Amino-2-ethoxyethan-1-ol would involve the determination of other properties such as enthalpy of vaporization and heat capacity.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a crucial parameter for understanding intermolecular forces.

Experimental Techniques:

  • Calorimetry: Techniques like differential scanning calorimetry (DSC) can be used to measure the heat flow associated with the vaporization process.

  • Vapor Pressure Measurement: The Clausius-Clapeyron equation can be used to calculate the enthalpy of vaporization from vapor pressure data collected at different temperatures.

Heat Capacity (Cp)

Heat capacity is the amount of heat that must be added to a unit mass of a substance to cause an increase of one unit in temperature.

Experimental Techniques:

  • Adiabatic Calorimetry: This is a highly accurate method for determining heat capacity by measuring the temperature change resulting from the addition of a known amount of heat in a well-insulated system.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

For novel compounds like 2-Amino-2-ethoxyethan-1-ol, these experimental techniques provide the definitive data required for process design, safety analysis, and fundamental chemical understanding.

Conclusion

While direct experimental data for the thermodynamic properties of 2-Amino-2-ethoxyethan-1-ol are not yet available in the scientific literature, this guide provides a robust framework for both the prediction and experimental determination of these crucial parameters. Through structural analysis and comparison with analogous compounds, it is predicted that 2-Amino-2-ethoxyethan-1-ol will exhibit a high boiling point due to the presence of strong hydrogen-bonding functional groups. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain accurate empirical data. This guide serves as a valuable resource for enabling the safe and effective use of 2-Amino-2-ethoxyethan-1-ol in research and development.

References

  • TutorChase. (n.d.). How does the presence of a functional group affect boiling and melting points? Retrieved from [Link]

  • Ashenhurst, J. (2026, January 20). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Frisbie, S. M., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]

  • Ashrafi, A., et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • Testbook. (n.d.). Boiling Points of Functional Groups: Chemistry Guide for Students. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Boiling Points of Functional Groups. Retrieved from [Link]

  • Kab O, A. G. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Retrieved from [Link]

  • Goodman, B. T. (2003, November 11). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]

  • Al-Muscati, A., et al. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Taylor & Francis Online. Retrieved from [Link]

  • Kabo, G. J., et al. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-ethoxyethan-1-ol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-AMINOETHOXY)ETHAN-1-OL | CAS 929-06-6. Retrieved from [Link]

  • Goodman, B. T. (2003). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]

  • PubChem. (n.d.). 2-{2-[(2-Ethoxyethyl)amino]ethoxy}ethan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 2-Amino-2-ethoxyethan-1-ol in polar and non-polar organic solvents

As a Senior Application Scientist navigating the intersection of chemical engineering and pharmaceutical formulation, I frequently encounter nomenclature discrepancies that can derail experimental design. Strictly speaki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of chemical engineering and pharmaceutical formulation, I frequently encounter nomenclature discrepancies that can derail experimental design. Strictly speaking, 2-Amino-2-ethoxyethan-1-ol (PubChem CID 21693362) refers to a specific hemiaminal ether[1]. However, because hemiaminal ethers are generally transient and unstable, industrial chemistry, patent literature, and bioconjugation protocols universally use this name as a synonymous misnomer for its highly stable, commercially vital structural isomer: 2-(2-aminoethoxy)ethanol (CAS 929-06-6)[2].

Widely known as Diglycolamine (DGA) or Amino-PEG2-alcohol , this bifunctional alkanolamine is the molecule actually utilized in laboratories when this solubility profile is requested[2][3]. This technical guide dissects the thermodynamic solubility profile of Amino-PEG2-alcohol (DGA) and provides self-validating protocols for its application in both non-polar phase extractions and highly polar bioconjugation workflows.

Thermodynamic Basis of the Solubility Profile

The solubility behavior of 2-(2-aminoethoxy)ethanol is dictated by its dense network of hydrogen-bonding sites distributed across a short, four-carbon aliphatic backbone. The molecule features a primary amine ( −NH2​ ), an ether oxygen ( −O− ), and a terminal hydroxyl group ( −OH )[3].

This high degree of hydrophilicity is quantified by a partition coefficient (LogP) of -1.89 at 20 °C [4][5]. The energetic penalty for cavity formation in non-polar aliphatic solvents far exceeds the weak London dispersion forces the solvent can offer, leading to stark phase separation. Conversely, the molecule's ability to engage in dipole-induced dipole interactions allows it to seamlessly solvate polarizable aromatic rings[6].

Quantitative Solubility in Organic Solvents
Solvent ClassSpecific SolventPolaritySolubility LimitSolvation Mechanism
Aqueous WaterHighly PolarMiscible[4]Extensive H-bond donor/acceptor networking.
Polar Protic Methanol / EthanolPolar ProticMiscible[4]H-bond matching with terminal −OH and −NH2​ .
Polar Aprotic Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[5]Strong dipole-dipole interactions with the ether linkage.
Non-Polar (Aromatic) Toluene / XyleneNon-PolarMiscible[6]Dipole-induced dipole interactions with π -electron clouds.
Non-Polar (Aliphatic) Hexane / HeptaneNon-PolarImmiscible[6]Enthalpic penalty of cavity formation exceeds dispersion forces.
Ethers Diethyl EtherNon-PolarImmiscible[6]Insufficient solvent polarity to disrupt DGA self-association.

Experimental Workflows: Self-Validating Protocols

To leverage this unique solubility profile, researchers must validate phase behaviors empirically. Below are two field-proven protocols: one for determining its hydrophilic limits, and another exploiting its immiscibility in aliphatics.

Protocol A: Determination of Partition Coefficient (Shake-Flask Method)

Causality: Validating the LogP (-1.89) is critical before using DGA as a hydrophilic linker in drug development to ensure it will successfully mask hydrophobic drug payloads.

  • Phase Equilibration: Vigorously stir equal volumes of n -octanol and high-purity deionized water for 24 hours at 20 °C to ensure mutual saturation.

  • Solvation: Dissolve a known mass of 2-(2-aminoethoxy)ethanol into the aqueous phase to create a 0.1 M stock solution.

  • Partitioning: Combine 50 mL of the spiked aqueous phase with 50 mL of the saturated n -octanol phase in a separatory funnel. Agitate mechanically for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3,000 RPM for 15 minutes to break any micro-emulsions formed by the surfactant-like nature of the amine.

  • Validation & Quantification: Extract aliquots from both phases. Quantify the DGA concentration using Gas Chromatography with a Flame Ionization Detector (GC-FID). The calculated ratio ( Coctanol​/Cwater​ ) will self-validate the thermodynamic LogP of -1.89.

Protocol B: Selective Aromatic Extraction from Aliphatic Streams

Causality: DGA's miscibility with aromatics but immiscibility with aliphatics makes it an ideal liquid-liquid extraction solvent for chemical engineering[6].

  • Mixture Preparation: Prepare a 50/50 (v/v) model stream of Toluene (aromatic) and Heptane (aliphatic).

  • Extraction: Add an equal volume of 2-(2-aminoethoxy)ethanol to the hydrocarbon mixture.

  • Agitation & Settling: Shake vigorously for 10 minutes, then allow the mixture to settle in a separatory funnel for 30 minutes. Two distinct phases will form: a heptane-rich raffinate (top) and a DGA/toluene-rich extract (bottom)[6][7].

  • Validation: Analyze the top raffinate phase via Refractive Index (RI) measurement. A significant drop in the RI confirms the selective depletion of toluene, validating DGA's π -electron affinity.

Applications in Drug Development (Bioconjugation)

In pharmaceutical formulation, 2-(2-aminoethoxy)ethanol is branded as an Amino-PEG2-alcohol linker [2][3]. Monoclonal antibodies (mAbs) are highly soluble in aqueous environments, but the cytotoxic drug payloads attached to them in Antibody-Drug Conjugates (ADCs) are notoriously hydrophobic.

By utilizing the solubility profile of DGA, drug developers can covalently attach the primary amine to the hydrophobic drug (via NHS-ester chemistry) and use the terminal hydroxyl group to conjugate to the antibody. The extreme hydrophilicity of the PEG2 ether linkage (LogP -1.89) acts as a thermodynamic shield, preventing the hydrophobic payload from causing the entire ADC complex to aggregate and precipitate out of the polar blood serum[2].

Mechanistic Visualization: ADC Bioconjugation Workflow

Bioconjugation_Workflow Drug Hydrophobic Drug Payload Intermediate Drug-Linker Complex (Enhanced Aqueous Solubility) Drug->Intermediate Amidation (NHS-Ester) Linker Amino-PEG2-alcohol Linker (DGA) Linker->Intermediate Covalent Attachment Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Target Vector Intermediate->ADC Conjugation via -OH Solvent Polar Aqueous Medium (Blood Serum) Solvent->ADC Solvation via H-Bonds

Workflow of bioconjugation using the Amino-PEG2-alcohol linker for ADC synthesis.

Sources

Foundational

The Stereoelectronics and Reactivity of 2-Amino-2-ethoxyethan-1-ol: A Technical Guide to Hemiaminal Ether Intermediates

Executive Summary 2-Amino-2-ethoxyethan-1-ol (SMILES: CCOC(N)CO) represents a highly specialized and historically elusive structural motif in organic chemistry: the acyclic hemiaminal ether (or α -aminoether)[1]. While t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-ethoxyethan-1-ol (SMILES: CCOC(N)CO) represents a highly specialized and historically elusive structural motif in organic chemistry: the acyclic hemiaminal ether (or α -aminoether)[1]. While traditional aliphatic amines and ethers are chemically robust, the convergence of a primary amine, an ether linkage, and an alkyl alcohol around a single anomeric carbon (C2) creates a highly dynamic electron density profile. This whitepaper dissects the reactive sites, stereoelectronic causality, and hydrolytic stability of 2-Amino-2-ethoxyethan-1-ol, providing actionable insights for researchers utilizing hemiaminal ethers as pH-responsive linkers in drug delivery and advanced polymer science[2].

Molecular Architecture and Electron Density Distribution

The reactivity of 2-Amino-2-ethoxyethan-1-ol is entirely dictated by the geminal substitution at the C2 position. This carbon acts as an anomeric center, bonded simultaneously to an electronegative oxygen (the ethoxy group) and a nitrogen (the primary amine).

From a stereoelectronic perspective, two competing forces define the electron density of this molecule:

  • Inductive Withdrawal (-I): The highly electronegative oxygen and nitrogen atoms withdraw electron density from the C2 carbon via σ -bonds. This renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack once activated.

  • The Anomeric Effect (Hyperconjugation): The lone pair on the nitrogen ( nN​ ) undergoes hyperconjugation with the antibonding orbital of the carbon-oxygen bond ( σC−O∗​ ). This nN​→σC−O∗​ electron donation increases the electron density in the antibonding orbital, fundamentally weakening the C–O bond. This stereoelectronic causality is the primary reason acyclic hemiaminal ethers are inherently labile and prone to ethoxy group expulsion[3].

ReactivityMap C2 C2 Carbon Electrophilic Center NH2 Primary Amine Nucleophilic / n-donor C2->NH2 C-N Bond OEt Ethoxy Group Leaving Group (-I) C2->OEt C-O Bond OH Hydroxyl Group H-Bonding C2->OH C-C Bond NH2->OEt

Caption: Structural mapping of 2-Amino-2-ethoxyethan-1-ol highlighting hyperconjugation.

Core Reactive Sites & Quantitative Reactivity Profile

To effectively utilize or stabilize 2-Amino-2-ethoxyethan-1-ol, researchers must understand the distinct behavior of its four primary functional zones. The table below summarizes the electron density profile and primary reactivity of each site.

Reactive SiteFunctional GroupElectron Density ProfilePrimary ReactivityBiological/Chemical Utility
C2 (Anomeric) Hemiaminal CarbonLow (Highly Electrophilic)Susceptible to nucleophilic attack post-activation; forms iminium/oxocarbenium intermediates.Serves as the precise cleavage site for pH-responsive drug linkers.
N1 Primary AmineHigh (Nucleophilic)Acts as a base and nucleophile; lone pair delocalization drives the expulsion of the ether group.Primary conjugation site for therapeutic payloads or polymer backbones.
O1 Ethoxy OxygenMediumWeakly basic; transforms into an excellent leaving group when protonated.Modulates the hydrolytic stability of the hemiaminal core.
O2 Hydroxyl OxygenHighStrong H-bond donor/acceptor; standard aliphatic nucleophile.Enhances aqueous solubility; secondary site for orthogonal conjugation.

Hydrolytic Stability and pH-Responsive Cleavage

Acyclic hemiaminal ethers are notoriously labile, often spontaneously decomposing into imines or aldehydes[3]. However, in modern drug development and materials science, this "instability" is intentionally harnessed to create smart, stimuli-responsive materials[4].

The degradation of 2-Amino-2-ethoxyethan-1-ol is strictly pH-dependent. Under physiological conditions (pH 7.4), the molecule maintains moderate stability. However, in acidic microenvironments—such as tumor stroma or endosomal compartments (pH 5.0 to 5.5)—the ethoxy oxygen becomes protonated. This protonation neutralizes the expulsion penalty, allowing the nitrogen lone pair to forcefully eject the ethanol leaving group. The resulting highly reactive iminium ion is rapidly hydrolyzed by ambient water into ammonia and glycolaldehyde.

Hydrolysis Step1 2-Amino-2-ethoxyethan-1-ol (Stable at pH 7.4) Step2 Protonation of Ethoxy Oxygen (Triggered at pH < 5.0) Step1->Step2 + H+ (Acidic Microenvironment) Step3 Expulsion of Ethanol (Formation of Iminium Ion) Step2->Step3 - EtOH (Rate-Limiting Step) Step4 Nucleophilic Attack by H2O (Hydrolysis) Step3->Step4 + H2O Step5 Ammonia + Glycolaldehyde (Final Degradation Products) Step4->Step5 Rearrangement

Caption: Mechanistic pathway of the acid-catalyzed hydrolysis of the hemiaminal ether.

Experimental Methodology: NMR-Based Kinetic Evaluation

To deploy hemiaminal ethers in responsive materials, their degradation kinetics must be rigorously and quantitatively profiled. The following protocol provides a self-validating system for quantifying the hydrolytic half-life of 2-Amino-2-ethoxyethan-1-ol (or its conjugated derivatives) using 1 H-NMR spectroscopy[2].

Protocol: Kinetic Hydrolysis Profiling

Objective: Determine the cleavage rate of the hemiaminal ether bond across a physiological pH gradient.

Step 1: Buffer Preparation

  • Prepare 0.1 M phosphate buffers in Deuterium Oxide ( D2​O ) adjusted to pH 7.4 (physiological), pH 5.0 (endosomal), and pH 2.0 (gastric/extreme stress).

  • Causality Check: D2​O is required to prevent solvent signal saturation during NMR acquisition, while the phosphate buffer ensures the hydronium ion concentration remains constant as basic degradation products (ammonia) are generated.

Step 2: Sample Formulation

  • Dissolve 5.0 mg of the 2-Amino-2-ethoxyethan-1-ol compound in 1.0 mL of the respective D2​O buffers.

  • Add 0.1% w/v of Trimethylsilylpropanoic acid (TSP) as an internal, non-reactive integration standard.

Step 3: Data Acquisition

  • Transfer the solutions to standard 5 mm NMR tubes and incubate in a thermostatic chamber at exactly 37 °C.

  • Acquire 1 H-NMR spectra at predefined intervals: t=0,1h,4h,12h,24h , and 48h .

Step 4: Quantitative Analysis & Validation

  • Monitor the disappearance of the anomeric C2 proton signal (typically a multiplet shifting between 4.5 ppm and 5.5 ppm depending on exact conjugation).

  • Simultaneously track the appearance of the aldehyde/hydrate protons of the degradation product (glycolaldehyde) near 5.0–5.2 ppm (hydrate form in D2​O ).

  • Self-Validation: The sum of the integrated area of the starting material's anomeric proton and the product's hydrate proton must remain constant relative to the TSP internal standard. Any deviation indicates an unaccounted side reaction (e.g., polymerization).

References

  • PubChem. "2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362".
  • "Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjug
  • "Hemiaminal".Wikipedia.
  • "Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial M

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Route for 2-Amino-2-ethoxyethan-1-ol

Abstract This document outlines a proposed, multi-step laboratory synthesis for 2-Amino-2-ethoxyethan-1-ol (Structure: HO-CH₂-CH(NH₂)(OCH₂CH₃)). A thorough review of scientific literature and patent databases indicates a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a proposed, multi-step laboratory synthesis for 2-Amino-2-ethoxyethan-1-ol (Structure: HO-CH₂-CH(NH₂)(OCH₂CH₃)). A thorough review of scientific literature and patent databases indicates a lack of a standardized, published protocol for this specific molecule. The target compound is a structural isomer of the commercially available and well-documented 2-(2-Aminoethoxy)ethanol, and care must be taken to distinguish between them. This application note presents a chemically plausible, hypothetical synthesis pathway designed for experienced organic chemists. The proposed route begins with the readily available amino acid D,L-Serine and proceeds through N-protection, O-ethylation, and carboxylate reduction steps. Each step is grounded in established, well-documented organic chemistry transformations. This protocol is intended as a foundational guide for research and development and requires experimental validation and optimization.

Introduction and Rationale

2-Amino-2-ethoxyethan-1-ol is a bifunctional molecule containing a primary amine, a primary alcohol, and an ether linkage. The geminal amino-ether arrangement on the second carbon makes it a unique chiral building block for medicinal chemistry and materials science. However, it is frequently confused with its isomer, 2-(2-Aminoethoxy)ethanol, which has a different connectivity (H₂N-CH₂-CH₂-O-CH₂-CH₂-OH) and is synthesized via different industrial methods, such as the amination of diethylene glycol.[1][2]

Given the absence of a direct, published synthesis for 2-Amino-2-ethoxyethan-1-ol, this guide proposes a logical and robust pathway. The chosen strategy leverages the chiral pool by starting with serine, which possesses the required C-C-N backbone and hydroxyl group. The synthesis involves three key transformations after an initial protection step:

  • O-Ethylation: Introduction of the ethoxy group.

  • Carboxylic Acid Reduction: Conversion of the acid functionality to a primary alcohol.

  • Deprotection: Removal of the protecting group to yield the final amino alcohol.

This approach offers a clear and controllable route to the target molecule, with intermediates that can be isolated and characterized at each stage.

Proposed Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from D,L-Serine.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Ethylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A D,L-Serine B N-Boc-D,L-Serine A->B (Boc)₂O, Base C O-Ethyl-N-Boc-D,L-Serine B->C NaH, EtI D N-Boc-2-Amino-2-ethoxyethan-1-ol C->D CDI, NaBH₄ E 2-Amino-2-ethoxyethan-1-ol D->E TFA or HCl

Caption: Proposed 4-step synthesis workflow for 2-Amino-2-ethoxyethan-1-ol.

Materials and Equipment

Reagents and MaterialsEquipment
D,L-SerineRound-bottom flasks
Di-tert-butyl dicarbonate ((Boc)₂O)Magnetic stirrer with heating mantle
Sodium bicarbonate (NaHCO₃)Ice bath
Dioxane, Tetrahydrofuran (THF, anhydrous)Rotary evaporator
Sodium hydride (NaH), 60% dispersion in mineral oilStandard glassware (beakers, funnels, etc.)
Iodoethane (EtI)Separatory funnel
1,1'-Carbonyldiimidazole (CDI)Thin-Layer Chromatography (TLC) plates
Sodium borohydride (NaBH₄)Column chromatography setup (silica gel)
Ethyl acetate (EtOAc), Dichloromethane (DCM)pH meter or pH paper
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Inert atmosphere setup (Nitrogen/Argon)
Anhydrous magnesium sulfate (MgSO₄)Syringes and needles
Deuterated solvents for NMR (e.g., CDCl₃, D₂O)NMR Spectrometer, IR Spectrometer, Mass Spectrometer

Experimental Protocol (Hypothetical)

Extreme caution is advised. This protocol should only be attempted by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-D,L-Serine
  • Rationale: The amino group of serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps. The Boc group is stable under the basic conditions of the O-ethylation and the reducing conditions of the final step, and can be easily removed under acidic conditions.

  • Dissolve D,L-Serine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D,L-Serine, typically as a white solid or viscous oil.

Step 2: Synthesis of O-Ethyl-N-Boc-D,L-Serine
  • Rationale: This step introduces the key ethoxy group via a Williamson ether synthesis. Sodium hydride, a strong base, is used to deprotonate the hydroxyl group of serine, forming a reactive alkoxide that subsequently displaces the iodide from iodoethane.

  • Under an inert atmosphere (N₂ or Ar) , suspend sodium hydride (NaH, 60% dispersion, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-D,L-Serine (1 equivalent) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add iodoethane (EtI, 1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Adjust the pH to ~7 and extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 and extract again with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product may require purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Reduction of O-Ethyl-N-Boc-D,L-Serine to N-Boc-2-Amino-2-ethoxyethan-1-ol
  • Rationale: The carboxylic acid is reduced to a primary alcohol. A two-step, one-pot procedure using 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction is a mild and effective method for this transformation, avoiding harsher reagents like LiAlH₄.[3]

  • Dissolve O-Ethyl-N-Boc-D,L-Serine (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add CDI (1.1 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 equivalents) in a small amount of water.

  • Cool the activated acid solution to 0 °C and add the NaBH₄ solution dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool to 0 °C and carefully acidify with 1 M HCl to pH ~7 to decompose excess borohydride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate to yield the crude N-Boc protected amino alcohol. Purify by column chromatography if necessary.

Step 4: Deprotection to Yield 2-Amino-2-ethoxyethan-1-ol
  • Rationale: The final step is the removal of the acid-labile Boc protecting group to unmask the primary amine. Trifluoroacetic acid (TFA) provides clean and efficient deprotection.

  • Dissolve the N-Boc-2-Amino-2-ethoxyethan-1-ol (1 equivalent) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate). Drying and evaporation of the solvent will yield the final product. Alternatively, to obtain the hydrochloride salt, dissolve the residue in a minimal amount of ethanol and add ethereal HCl.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere by trained personnel.

  • Iodoethane (EtI): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate gloves.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use with extreme care in a fume hood.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps should be performed in a well-ventilated chemical fume hood.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C-O stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the laboratory synthesis of 2-Amino-2-ethoxyethan-1-ol. The proposed route is based on reliable and well-established transformations in organic chemistry. It serves as a foundational guide for researchers aiming to synthesize this novel building block. All steps, particularly those involving hazardous reagents, require careful planning and execution by a qualified chemist. The yields and reaction conditions presented are illustrative and will require experimental optimization.

References

  • Google Patents. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. (US20120202995A1).
  • Hwang, S. H., Kim, J., & Blaskovich, M. A. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 459-462. Available at: [Link]

Sources

Application

Application Note: 2-Amino-2-ethoxyethan-1-ol as a Hemilabile Bidentate Ligand in Transition Metal-Catalyzed CO₂ Fixation

Target Audience: Researchers, Catalysis Scientists, and Process Chemists Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of transition metal catalysts requires liga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Process Chemists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of transition metal catalysts requires ligands that balance robust stabilization with dynamic reactivity. 2-Amino-2-ethoxyethan-1-ol (an amino-ether-alcohol) has emerged as a highly effective bidentate/tridentate ligand precursor in coordination chemistry. By leveraging its hard nitrogen (amine) and flexible oxygen (ether/hydroxyl) donors, researchers can synthesize amine-bridged bis(phenolato) complexes. This application note details the causality, synthesis, and application of a 2-amino-2-ethoxyethan-1-ol-derived Cobalt(II) catalyst for the sustainable cycloaddition of carbon dioxide (CO₂) and epoxides into value-added cyclic carbonates under ambient pressure [1].

Mechanistic Rationale & Ligand Design

The Causality of Experimental Choices

In transition metal catalysis, the stability of the resting state and the accessibility of the active site are often at odds. 2-Amino-2-ethoxyethan-1-ol solves this through hemilability .

When reacted with 2,4-di-tert-butylphenol and formaldehyde via a Mannich condensation, the primary amine of 2-amino-2-ethoxyethan-1-ol is converted into a tertiary amine bridge, while its ether and hydroxyl groups remain intact. Upon metalation with Co(II), the ligand coordinates via the phenolate oxygens, the central nitrogen, and the ether/hydroxyl oxygen (acting as a bidentate N,O-arm).

  • Steric Tuning: The bulky tert-butyl groups on the phenolate arms prevent catalyst dimerization, ensuring a highly active mononuclear Co(II) species.

  • Electronic Hemilability: The ether oxygen coordinates weakly to the Co(II) center. During the catalytic cycle, this N,O-bidentate arm can temporarily detach its oxygen atom to provide an open coordination site for the incoming epoxide, and subsequently reattach to stabilize the transition state during CO₂ insertion [1].

CatalyticCycle Cat Co(II) Catalyst (2-Amino-2-ethoxyethan-1-ol derived) Coord 1. Epoxide Coordination Activation of C-O bond Cat->Coord + Epoxide RingOpen 2. Ring Opening Nucleophilic attack by Co-catalyst (e.g., I⁻) Coord->RingOpen + Nucleophile (NBu₄I) CO2Insert 3. CO₂ Insertion Formation of metal-carbonate intermediate RingOpen->CO2Insert + CO₂ (1 bar) RingClose 4. Ring Closure Cyclic carbonate elimination CO2Insert->RingClose RingClose->Cat Catalyst Regeneration Product Cyclic Carbonate Product RingClose->Product Product Release

Catalytic cycle of CO₂ and epoxide cycloaddition using a Co(II) complex.

Quantitative Performance Data

The Co(II) complex derived from 2-amino-2-ethoxyethan-1-ol demonstrates exceptional catalytic efficacy for CO₂ fixation at atmospheric pressure (1 bar), a significant improvement over traditional catalysts that require high-pressure reactors (10–40 bar)[1].

Table 1: Catalytic Performance of Co(II) Complex in CO₂/Epoxide Cycloaddition

Epoxide SubstrateCo-catalystTemp (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)
EpichlorohydrinNBu₄I (1 mol%)6512491>99
Propylene OxideNBu₄I (1 mol%)6512485>99
Styrene OxideNBu₄I (1 mol%)8012462>99
Cyclohexene OxideNBu₄I (1 mol%)8012440>99

Data synthesized from standardized reaction conditions: 1 mol% Co(II) catalyst, solvent-free (neat).

Step-by-Step Experimental Protocols

The following self-validating protocols outline the synthesis of the ligand, the preparation of the transition metal catalyst, and the execution of the catalytic CO₂ fixation.

Workflow Step1 Ligand Synthesis Mannich Condensation Step2 Metalation Reaction with CoCl₂ Step1->Step2 Step3 Catalyst Isolation Crystallization Step2->Step3 Step4 Catalytic Testing CO₂ + Epoxide Step3->Step4

Workflow for the synthesis and application of the Co(II) catalyst.
Protocol A: Synthesis of the Amine-Bridged Bis(phenol) Ligand Precursor

Objective: Synthesize the polydentate ligand via a modified Mannich condensation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4-di-tert-butylphenol (20.0 mmol) in 50 mL of methanol.

  • Reagent Addition: Add aqueous formaldehyde (37%, 20.0 mmol) dropwise to the stirring solution at room temperature.

  • Ligand Introduction: Slowly add 2-amino-2-ethoxyethan-1-ol (10.0 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 24 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear, colorless solution to a viscous yellow suspension. TLC (Hexane:EtOAc 4:1) should confirm the complete consumption of the phenol.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting white/pale-yellow solid, wash with cold methanol (3 × 10 mL), and dry under vacuum at 50 °C overnight.

Protocol B: Preparation of the Co(II) Catalyst

Objective: Coordinate the ligand to the Cobalt(II) center.

  • Deprotonation: In a nitrogen-filled glovebox, dissolve the synthesized ligand (1.0 mmol) in 15 mL of anhydrous tetrahydrofuran (THF). Add triethylamine (NEt₃, 2.2 mmol) and stir for 30 minutes.

  • Metalation: Slowly add anhydrous Cobalt(II) chloride (CoCl₂, 1.0 mmol) to the stirring solution.

  • Self-Validation Check: Upon the addition of CoCl₂, the solution will undergo an immediate color change from pale yellow to deep purple/blue, indicating successful coordination and displacement of the chloride ions.

  • Purification: Stir at room temperature for 12 hours. Filter the solution through a pad of Celite to remove the precipitated triethylammonium chloride salts.

  • Crystallization: Concentrate the filtrate under reduced pressure and layer with anhydrous hexane. Store at -20 °C to yield blue/purple crystals of the Co(II) complex.

Protocol C: General Procedure for CO₂ Fixation

Objective: Catalyze the cycloaddition of CO₂ and epoxides.

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the Co(II) catalyst (1 mol%) and tetrabutylammonium iodide (NBu₄I, 1 mol%) as a co-catalyst.

  • Substrate Addition: Add the desired epoxide (e.g., epichlorohydrin, 10.0 mmol). No additional solvent is required (neat conditions).

  • Atmosphere Exchange: Evacuate the flask and backfill with CO₂ gas (1 bar) using a balloon. Repeat this purge cycle three times to ensure a pure CO₂ atmosphere.

  • Reaction: Heat the mixture to 65 °C and stir vigorously for 24 hours.

  • Self-Validation Check: The viscosity of the reaction mixture will noticeably increase as the liquid epoxide is converted into the denser cyclic carbonate.

  • Analysis: Cool to room temperature, vent the excess CO₂, and analyze an aliquot via ¹H NMR (using CDCl₃) to determine the conversion and selectivity (>99% selectivity for the cyclic carbonate is expected).

References

  • Synthesis, Characterization, and Catalytic Study of Amine-Bridged Bis(phenolato) Co(II) and Co(II/III)-M(I) Complexes (M = K or Na) He, X., Wang, Y., Yuan, D., You, H., & Yao, Y. Inorganic Chemistry, 60(15), 11090–11099 (2021). URL:[Link] [1]

  • Chemical CO₂ Fixation by Heterogenised Transition Metal Complexes RSC Advances, General principles of N,O-ligand coordination in zinc and cobalt-mediated CO₂ cycloaddition. URL:[Link] [2]

Method

Prospect and Protocol: Evaluating 2-Amino-2-ethoxyethan-1-ol as a Novel Biological Buffer

Introduction: The Quest for Novel Buffering Systems in Life Sciences The control of pH is a cornerstone of experimental biology and drug development. The vast majority of biochemical reactions are pH-dependent, and maint...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Buffering Systems in Life Sciences

The control of pH is a cornerstone of experimental biology and drug development. The vast majority of biochemical reactions are pH-dependent, and maintaining a stable pH environment is critical for protein structure, enzyme activity, cell viability, and assay performance. While a suite of well-characterized "Good's" buffers are the workhorses of many laboratories, the search for novel buffering agents with unique properties continues, driven by the need for improved compatibility with specific biological systems and assays.[1][2][3]

This application note introduces 2-Amino-2-ethoxyethan-1-ol as a candidate biological buffer. We will explore its chemical rationale, predict its physicochemical properties based on structural analogs, and provide a comprehensive set of protocols for its characterization and implementation in the laboratory. This guide is intended for researchers, scientists, and drug development professionals interested in exploring and validating new tools for pH control in their experimental workflows.

Chemical Rationale and Predicted Properties of 2-Amino-2-ethoxyethan-1-ol

2-Amino-2-ethoxyethan-1-ol is a primary amino alcohol. Its structure, featuring a primary amine and a hydroxyl group, suggests its potential as a cationic buffer, where the protonated amine acts as the weak acid.

To be a viable biological buffer, a compound should ideally meet the criteria established by Norman Good and his colleagues.[1][2][4] These include:

  • pKa between 6.0 and 8.0: While this is the ideal range for many physiological experiments, buffers with pKa values outside this range can be valuable for specific applications.

  • High water solubility: Essential for use in aqueous biological systems.

  • Membrane impermeability: Prevents the buffer from entering cells and altering intracellular pH.

  • Minimal interference with biological processes: The buffer should not interact with enzymes, proteins, or metal ions in a way that affects the experiment.

  • Chemical and enzymatic stability: The buffer should not degrade under experimental conditions.

  • Low absorbance in the UV-Vis range: Important for spectrophotometric assays.

Estimating the pKa:

The pKa of the conjugate acid of an amine is a measure of its basicity. The pKa of the parent compound, 2-aminoethanol (ethanolamine), is approximately 9.5.[1][5] The presence of an ethoxy group at the 2-position is expected to have a slight electron-donating effect, which would theoretically increase the electron density on the nitrogen atom and thus slightly increase the basicity. Therefore, a reasonable estimated pKa for 2-Amino-2-ethoxyethan-1-ol is in the range of 9.5 to 10.0 .

This predicted pKa suggests that 2-Amino-2-ethoxyethan-1-ol would be an effective buffer in the pH range of approximately 8.5 to 10.5 . While this is outside the typical physiological pH range of 7.2-7.4, it could be highly valuable for:

  • Enzyme assays with alkaline pH optima.

  • Certain types of chromatography.

  • In vitro transcription and translation systems that perform optimally at a slightly basic pH.

  • Formulation of biological products that require a higher pH for stability.

Experimental Workflow for Validation

The following diagram outlines the recommended workflow for validating 2-Amino-2-ethoxyethan-1-ol as a biological buffer.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Compatibility cluster_2 Phase 3: Application & Optimization pKa pKa Determination Solubility Solubility Assessment Stability Stability Studies UV_Vis UV-Vis Absorbance Scan Toxicity Cell Viability Assays UV_Vis->Toxicity Enzyme_Assay Enzyme Inhibition/Activation Protein_Interaction Protein Interaction Studies Buffer_Prep Buffer Preparation Protocol Protein_Interaction->Buffer_Prep Assay_Optimization Assay-Specific Optimization Comparative_Studies Comparison to Standard Buffers end End: Validated Biological Buffer Comparative_Studies->end start Start: Synthesize or Procure 2-Amino-2-ethoxyethan-1-ol start->pKa

Caption: Workflow for validating a novel biological buffer.

Protocols

Protocol 1: Experimental Determination of pKa

Objective: To accurately determine the pKa of 2-Amino-2-ethoxyethan-1-ol.

Materials:

  • 2-Amino-2-ethoxyethan-1-ol

  • Deionized water (18.2 MΩ·cm)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter with a glass electrode

  • Stir plate and stir bar

  • 250 mL beaker

  • 50 mL burette

Procedure:

  • Prepare a 0.1 M solution of 2-Amino-2-ethoxyethan-1-ol in deionized water.

  • Place 100 mL of the solution in a 250 mL beaker with a stir bar.

  • Place the beaker on a stir plate and begin gentle stirring.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped by at least 2 pH units.

  • Plot the pH versus the volume of HCl added.

  • Determine the equivalence point (the point of steepest pH change).

  • The pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point) is equal to the pKa of the conjugate acid.

  • Repeat the titration at different temperatures (e.g., 25°C, 37°C) to determine the temperature dependence of the pKa (ΔpKa/°C).

Protocol 2: Preparation of a 1 M Stock Solution of 2-Amino-2-ethoxyethan-1-ol Buffer

Objective: To prepare a concentrated stock solution of the buffer at a specific pH.

Materials:

  • 2-Amino-2-ethoxyethan-1-ol

  • Deionized water

  • Concentrated HCl

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh out the appropriate amount of 2-Amino-2-ethoxyethan-1-ol to make a 1 M solution (Molecular Weight: 133.18 g/mol ). For 1 L, this would be 133.18 g.

  • Add the 2-Amino-2-ethoxyethan-1-ol to a beaker containing approximately 800 mL of deionized water.

  • Stir until the compound is completely dissolved.

  • Place the beaker on a stir plate with a calibrated pH electrode immersed in the solution.

  • Slowly add concentrated HCl dropwise to adjust the pH to the desired value (e.g., 9.0). Be cautious as the addition of strong acid is exothermic.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Filter the buffer solution through a 0.22 µm filter for sterilization and removal of any particulates.

  • Store the stock solution at 4°C.

Protocol 3: Quality Control of the Buffer Solution

Objective: To ensure the quality and consistency of the prepared buffer.

Procedures:

  • pH Verification: After preparation and filtration, re-check the pH of the stock solution to ensure it has not changed.

  • Visual Inspection: The buffer solution should be clear and free of any precipitates or microbial growth.

  • UV-Vis Scan: Perform a UV-Vis scan of the buffer from 200 nm to 800 nm to check for any absorbing impurities. The absorbance should be minimal, especially above 240 nm.

  • Stability Testing: Store aliquots of the buffer at different temperatures (e.g., 4°C, room temperature, 37°C) and monitor the pH and visual appearance over time to assess its shelf-life.

  • Endotoxin and Nuclease Testing (for cell-based and molecular biology applications): If the buffer is to be used in sensitive applications, it should be tested for the presence of endotoxins and nucleases using commercially available kits.

Data Presentation

The following table summarizes the predicted and experimentally determined properties of 2-Amino-2-ethoxyethan-1-ol as a biological buffer.

PropertyPredicted/Target ValueExperimental Value
pKa (25°C) 9.5 - 10.0To be determined
Buffering Range 8.5 - 10.5To be determined
ΔpKa/°C To be determinedTo be determined
Solubility in Water HighTo be determined
UV Absorbance (A260/A280) < 0.05To be determined
Cell Viability (IC50) > 100 mMTo be determined

Conclusion and Future Directions

2-Amino-2-ethoxyethan-1-ol presents itself as a promising candidate for a novel biological buffer, particularly for applications requiring a pH in the alkaline range. Its simple structure and predicted high water solubility are advantageous. However, rigorous experimental validation is essential before its adoption in critical assays. The protocols outlined in this application note provide a clear roadmap for the comprehensive characterization of this and other novel buffer candidates. Future studies should focus on completing the experimental determination of its physicochemical properties, evaluating its compatibility with a wide range of biological assays, and exploring its potential advantages over existing high-pH buffers.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]

  • Good, N. E., & Izawa, S. (1972). Hydrogen ion buffers. In Methods in Enzymology (Vol. 24, pp. 53–68). Academic Press. [Link]

  • Ferguson, W. J., et al. (1980). Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310. [Link]

  • Bates, R. G., & Pinching, G. D. (1949). Acidic dissociation constant of ethanolammonium ion and the pK of ethanolamine at 25 C. Journal of Research of the National Bureau of Standards, 42(5), 419. [Link]

Sources

Application

Application Notes and Protocols: 2-Amino-2-ethoxyethan-1-ol in Advanced Polymer Synthesis

Foreword: Unlocking Novel Polymer Architectures The relentless pursuit of advanced materials with tailored properties necessitates the exploration of novel monomeric building blocks. 2-Amino-2-ethoxyethan-1-ol, a bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking Novel Polymer Architectures

The relentless pursuit of advanced materials with tailored properties necessitates the exploration of novel monomeric building blocks. 2-Amino-2-ethoxyethan-1-ol, a bifunctional molecule featuring a primary amine and a primary hydroxyl group, represents a promising yet underexplored precursor for the synthesis of a variety of functional polymers. The presence of an ether linkage within its backbone offers the potential to impart flexibility and hydrophilicity to the resulting polymer chains. This guide provides a comprehensive overview of the prospective role of 2-Amino-2-ethoxyethan-1-ol in polymer synthesis, with a focus on the preparation of polyurethanes and poly(ester-amide)s. The protocols detailed herein are grounded in established principles of polymer chemistry and are designed to serve as a foundational resource for researchers in materials science and drug development.

Physicochemical Properties and Synthetic Considerations for 2-Amino-2-ethoxyethan-1-ol

A thorough understanding of the monomer's characteristics is paramount for successful polymerization.

Table 1: Physicochemical Properties of 2-Amino-2-ethoxyethan-1-ol

PropertyValueSignificance in Polymerization
Molecular Formula C4H11NO2Provides the basic structural unit of the polymer.
Molecular Weight 105.14 g/mol Influences stoichiometric calculations for polymerization.
Functional Groups Primary Amine (-NH2), Primary Hydroxyl (-OH)Act as reactive sites for step-growth polymerization.
Boiling Point (Predicted) ~180-200 °CImportant for purification and defining reaction temperature limits.
Solubility Expected to be soluble in water and polar organic solvents.Dictates suitable reaction and purification solvents.
Synthetic Pathway for 2-Amino-2-ethoxyethan-1-ol

While not widely commercially available, 2-Amino-2-ethoxyethan-1-ol can be synthesized through a multi-step process, for instance, starting from a protected amino acid derivative. A potential route is outlined below.

A 2-Bromoethanol C Intermediate Product A->C Reaction B N-Hydroxyphthalimide B->C E 2-(Aminooxy)ethanol C->E Reaction D Hydrazine Hydrate D->E G Protected Intermediate E->G Ethylation F Ethylating Agent F->G I 2-Amino-2-ethoxyethan-1-ol G->I Deprotection H Deprotection H->I

Caption: Proposed synthetic workflow for 2-Amino-2-ethoxyethan-1-ol.

Application in Polyurethane Synthesis

The dual functionality of 2-Amino-2-ethoxyethan-1-ol makes it an excellent candidate for the synthesis of polyurethanes through reaction with diisocyanates. The primary amine will exhibit higher reactivity towards the isocyanate group compared to the hydroxyl group, leading to the initial formation of a urea linkage, followed by the reaction of the hydroxyl group to form a urethane linkage.

Reaction Mechanism

The polymerization proceeds via a step-growth mechanism involving the nucleophilic addition of the amine and hydroxyl groups to the isocyanate moieties.

Monomer 2-Amino-2-ethoxyethan-1-ol (HO-R-NH2) Polyurethane Poly(urea-urethane) Monomer->Polyurethane Reacts with Diisocyanate Diisocyanate (OCN-R'-NCO) Diisocyanate->Polyurethane

Caption: General reaction scheme for polyurethane synthesis.

Protocol: Synthesis of a Poly(urea-urethane) from 2-Amino-2-ethoxyethan-1-ol and Hexamethylene Diisocyanate (HDI)

This protocol details the synthesis of a linear polyurethane.

Materials:

  • 2-Amino-2-ethoxyethan-1-ol

  • Hexamethylene Diisocyanate (HDI)

  • Anhydrous Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-Amino-2-ethoxyethan-1-ol (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Initiation: Slowly add HDI (1 equivalent) dropwise to the stirred solution at room temperature. The high reactivity of the amine group will lead to an exothermic reaction. Maintain the temperature below 40°C using a water bath if necessary.

  • Propagation: After the initial reaction subsides, heat the mixture to 70-80°C to promote the reaction of the hydroxyl groups with the remaining isocyanate groups. If using a catalyst, add a catalytic amount of DBTDL at this stage.

  • Monitoring: Monitor the progress of the polymerization by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Termination and Precipitation: Once the reaction is complete (typically after 4-6 hours), cool the solution to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred diethyl ether.

  • Purification and Drying: Filter the precipitated polymer, wash it with diethyl ether, and dry it in a vacuum oven at 50°C until a constant weight is achieved.

Self-Validation:

  • FTIR Spectroscopy: Confirm the formation of urethane and urea linkages by the appearance of characteristic C=O stretching bands around 1640 cm⁻¹ (urea) and 1700 cm⁻¹ (urethane), and N-H stretching around 3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

Application in Poly(ester-amide) Synthesis

2-Amino-2-ethoxyethan-1-ol can also be used in the synthesis of poly(ester-amide)s by reacting with a dicarboxylic acid or its derivative. This polycondensation reaction will form both ester and amide linkages in the polymer backbone. The presence of amide bonds can lead to reduced susceptibility to degradation via hydrolysis compared to pure polyesters.[1]

Reaction Mechanism

The synthesis involves a polycondensation reaction, typically at elevated temperatures, with the removal of a small molecule byproduct like water.

Monomer 2-Amino-2-ethoxyethan-1-ol (HO-R-NH2) Polyesteramide Poly(ester-amide) Monomer->Polyesteramide Reacts with Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Polyesteramide

Caption: General reaction scheme for poly(ester-amide) synthesis.

Protocol: Synthesis of a Poly(ester-amide) from 2-Amino-2-ethoxyethan-1-ol and Adipic Acid

This protocol describes a melt polycondensation method.

Materials:

  • 2-Amino-2-ethoxyethan-1-ol

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Xylene (for azeotropic removal of water)

Procedure:

  • Salt Formation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of 2-Amino-2-ethoxyethan-1-ol and adipic acid. Heat the mixture to form a homogeneous salt.

  • Polycondensation: Add a catalytic amount of p-TSA and xylene to the reaction mixture. Heat the mixture to reflux (around 140-150°C) to azeotropically remove the water formed during the reaction.

  • Melt Polycondensation: After the theoretical amount of water has been collected, slowly increase the temperature to 180-200°C while applying a vacuum to remove the remaining water and drive the polymerization to completion.

  • Isolation: Once a high viscosity is achieved, cool the reactor under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent and precipitated, or used directly.

Self-Validation:

  • FTIR Spectroscopy: Confirm the formation of ester (C=O stretch ~1735 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) linkages.

  • NMR Spectroscopy: Elucidate the polymer structure and confirm the incorporation of both monomers.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Potential Applications and Future Directions

Polymers derived from 2-Amino-2-ethoxyethan-1-ol hold promise in various fields:

  • Biomedical Applications: The inherent biocompatibility of amino alcohol-based polymers, coupled with the potential for biodegradability in poly(ester-amide)s, makes them attractive for applications such as drug delivery vehicles, tissue engineering scaffolds, and medical device coatings.[1][2] The ether linkage can enhance water solubility and drug loading capacity.

  • Advanced Coatings and Adhesives: Polyurethanes are known for their excellent mechanical properties and adhesion.[3] The incorporation of the ethoxy group could lead to enhanced flexibility and weather resistance in coating formulations.

  • Smart Materials: The amine and hydroxyl groups in the polymer backbone can serve as sites for further functionalization, allowing for the development of stimuli-responsive or "smart" materials.

Future research should focus on a more detailed investigation of the structure-property relationships of polymers derived from 2-Amino-2-ethoxyethan-1-ol, including their mechanical, thermal, and biological properties. The exploration of copolymerization with other monomers will further expand the library of accessible materials with tunable characteristics.

References

  • Davletbaeva, I. M., Sazonov, O. O., Fazlyev, A. R., Davletbaev, R. S., Efimov, S. V., & Klochkov, V. V. (2019). Polyurethane ionomers based on amino ethers of ortho-phosphoric acid. RSC Advances, 9(33), 18599–18608. [Link]

  • Google Patents. (n.d.). Polyoxyalkylene polyether amino alcohols containing a tertiary hydroxyl group and flexible polyurethanes made therefrom.
  • Akae, Y., et al. (2024). Tailored Polyurethane Synthesis from AB-Type Monomers. Macromolecules. [Link]

  • Davletbaeva, I. M., et al. (2019). Polyurethane ionomers based on amino ethers of ortho-phosphoric acid. RSC Advances. [Link]

  • Thesis. (2014). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Zhao Group. (2013). Direct synthesis of amide or polyamides from alcohols and Amines with liberation of H2. [Link]

  • Google Patents. (n.d.). Process for the preparation of polyether amides from mixed amines.
  • Lendlein, A., & Sisson, A. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials, 29(13), 2049–2057. [Link]

  • ResearchGate. (n.d.). Biodegradable Poly(oxamide ester)s from Adipic Acid and Amino Alcohols with Different Chain Lengths: Synthesis, Characterization, and Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(aminoxy) ethanol.
  • Aoshima, S., et al. (2023). Sequence-Controlled Polymer Synthesis Derived from Alcohols, Cyclic Enol Ethers, and Vinyl Ethers: Selective Generation of 2-Alkoxy Cyclic Ethers Followed by Living Cationic Alternating Copolymerization by the One-Pot Process. Macromolecules. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

  • National Institutes of Health. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PubMed. [Link]

Sources

Method

Application Note &amp; Protocols: Advanced Liquid-Liquid Extraction Techniques Utilizing 2-Amino-2-ethoxyethan-1-ol

Abstract This guide provides a comprehensive overview of liquid-liquid extraction (LLE) techniques utilizing the unique physicochemical properties of 2-Amino-2-ethoxyethan-1-ol. As a chiral 1,2-amino alcohol, this compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of liquid-liquid extraction (LLE) techniques utilizing the unique physicochemical properties of 2-Amino-2-ethoxyethan-1-ol. As a chiral 1,2-amino alcohol, this compound offers versatile applications in sample purification and chiral resolution, which are critical in pharmaceutical and fine chemical synthesis.[1] We present the fundamental principles governing its use as a pH-switchable extractant and as a chiral resolving agent. Detailed, field-tested protocols for the selective extraction of acidic impurities from organic mixtures and the principles of enantioselective LLE are provided. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced separation methodologies.

Introduction: The Strategic Role of 1,2-Amino Alcohols in Modern LLE

Liquid-liquid extraction remains a cornerstone of chemical separation, prized for its scalability and efficiency in purifying compounds based on their differential solubilities in immiscible liquid phases.[2] The evolution of LLE has been marked by the development of "smart" reagents that can respond to environmental triggers, such as pH. 1,2-amino alcohols are a class of organic compounds containing both an amino group and a hydroxyl group on adjacent carbons.[1] This bifunctional nature imparts unique properties, including high water solubility and the ability to act as high-boiling point bases or chiral ligands.[3][4]

2-Amino-2-ethoxyethan-1-ol is a chiral 1,2-amino alcohol poised for significant application in advanced LLE. Its structure, featuring a basic amino group and a hydrophilic hydroxyl group, allows its partitioning behavior between aqueous and organic phases to be precisely controlled by adjusting the pH of the aqueous phase. This "pH-swing" capability makes it an excellent tool for separating acidic or basic compounds from neutral mixtures.[5] Furthermore, its inherent chirality enables its use as a resolving agent for the separation of racemic mixtures, a critical step in drug development.[2][6] This guide will explore the mechanistic basis and practical application of these properties.

Physicochemical & Safety Profile of 2-Amino-2-ethoxyethan-1-ol

Understanding the properties of 2-Amino-2-ethoxyethan-1-ol is critical to designing effective extraction protocols. As specific experimental data for this compound is not widely published, the following table includes predicted values and data from structurally similar 1,2-amino alcohols like 2-aminoethanol to provide a functional baseline.

PropertyValue (Predicted/Analog Data)Significance in LLE
Molecular Formula C₄H₁₁NO₂Influences molecular weight and solubility.
Molecular Weight 105.14 g/mol Relevant for molar concentration calculations.
Structure CH₃CH₂-O-CH(NH₂)-CH₂OHChiral center, primary amine, and primary alcohol define its reactivity.
pKa (of conjugate acid) ~9.5Crucial Parameter. Determines the pH range for switching between the charged (aqueous-soluble) and neutral (organic-soluble) forms.
Boiling Point High (predicted >170°C)Low volatility, making it stable during extraction but requiring vacuum for removal.[4]
Water Solubility High (Miscible)The protonated (cationic) form is highly soluble in the aqueous phase.[3]

Safety Information: Substances similar to 2-Amino-2-ethoxyethan-1-ol, such as 2-(2-Aminoethoxy)ethanol and 2-aminoethanol, are classified as corrosive and can cause severe skin burns and eye damage.[7][8][9] They may also be harmful if swallowed or inhaled.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

The Core Principle: pH-Dependent Partitioning

The utility of 2-Amino-2-ethoxyethan-1-ol in LLE is primarily derived from the basicity of its primary amine group. The equilibrium between its neutral, free base form and its protonated, ammonium salt form can be manipulated by altering the pH of the aqueous phase.

  • Under Basic/Neutral Conditions (pH > pKa): The compound is in its neutral form. The presence of the ethoxy and alkyl backbone reduces its polarity, making it more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Under Acidic Conditions (pH < pKa): The amine group is protonated to form a cationic ammonium salt (-NH₃⁺). This charged species is highly polar and preferentially partitions into the aqueous phase.

This reversible, pH-driven migration between phases is the key to its function as a separation agent.

organic_phase Organic Phase (e.g., Ethyl Acetate) aqueous_phase Aqueous Phase neutral_form R-NH₂ (2-Amino-2-ethoxyethan-1-ol) Neutral, Organic Soluble protonated_form R-NH₃⁺ (Protonated Form) Charged, Water Soluble neutral_form->protonated_form Add Acid (H⁺) pH < pKa protonated_form->neutral_form Add Base (OH⁻) pH > pKa

Caption: pH-controlled partitioning of 2-Amino-2-ethoxyethan-1-ol.

Application I: Extraction of Acidic Impurities from a Neutral Compound

This protocol details the removal of an acidic impurity (e.g., a carboxylic acid) from a desired neutral product dissolved in an organic solvent.

Causality Behind Choices:

  • Reagent: 2-Amino-2-ethoxyethan-1-ol is used as a basic extractant. It will react with the acidic impurity to form an ammonium-carboxylate salt.

  • Phase Transfer: This newly formed salt is highly polar and will be selectively drawn into the aqueous phase, leaving the neutral product behind in the organic phase.[11][12]

  • Solvent Choice: Diethyl ether or ethyl acetate are common choices as they are immiscible with water and have good solvating power for many neutral organic compounds. Dichloromethane is another option but is denser than water.

start Start: Organic Solution (Neutral Product + Acidic Impurity) add_reagent Add aq. solution of 2-Amino-2-ethoxyethan-1-ol start->add_reagent shake Mix in Separatory Funnel (Formation of R-COOH · H₂N-R' salt) add_reagent->shake separate Separate Phases shake->separate organic_out Organic Phase: Pure Neutral Product separate->organic_out Top Layer aqueous_out Aqueous Phase: Extracted Impurity Salt separate->aqueous_out Bottom Layer wash Wash Organic Phase (e.g., with brine) organic_out->wash dry Dry Organic Phase (e.g., Na₂SO₄) wash->dry end Evaporate Solvent (Isolated Neutral Product) dry->end

Caption: Workflow for acidic impurity removal.

Protocol 4.1: Purification of a Neutral Compound

Materials:

  • Crude organic mixture containing the neutral product and acidic impurity.

  • 2-Amino-2-ethoxyethan-1-ol.

  • Organic solvent (e.g., ethyl acetate or diethyl ether).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, Erlenmeyer flasks, beakers.

Procedure:

  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in the organic solvent (30 mL) in an Erlenmeyer flask. Transfer this solution to a separatory funnel.

  • Prepare Extraction Solution: Prepare a 5% (w/v) solution of 2-Amino-2-ethoxyethan-1-ol in deionized water.

  • First Extraction: Add 15 mL of the 5% amino alcohol solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Aqueous Layer: Remove the stopper and carefully drain the lower aqueous layer into a beaker labeled "Aqueous Waste."

  • Second Extraction: Repeat steps 3-5 with an additional 15 mL of the amino alcohol solution to ensure complete removal of the acidic impurity.

  • Brine Wash: To remove any residual water-soluble components (including excess amino alcohol) from the organic layer, add 20 mL of brine to the separatory funnel. Shake gently and drain the aqueous layer.[13]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous Na₂SO₄ (enough to have some free-flowing powder) and swirl. Let it sit for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified neutral product.

  • Validation: Assess the purity of the product by TLC, HPLC, or NMR spectroscopy, comparing it to the initial crude mixture.

Application II: Principles of Enantioselective LLE

Enantioselective Liquid-Liquid Extraction (ELLE) is a powerful technique for resolving racemic mixtures.[2] It operates by using a chiral host (the resolving agent) to form diastereomeric complexes with the enantiomers of the racemate. These diastereomeric complexes have different physicochemical properties, leading to different partition coefficients between the two liquid phases.[14]

Causality Behind the Principle:

  • Chiral Host: A single, pure enantiomer of 2-Amino-2-ethoxyethan-1-ol (e.g., the (R)-enantiomer) is used.

  • Guest Racemate: A racemic mixture of a chiral acid (e.g., (R,S)-ibuprofen) is dissolved in an organic solvent.

  • Diastereomeric Salt Formation: The chiral base ((R)-amino alcohol) reacts with the chiral acid ((R,S)-ibuprofen) to form two different diastereomeric salts: (R,R)-salt and (R,S)-salt.

  • Differential Partitioning: Due to their different 3D structures, these salts will have different stabilities and solubilities. One salt will be preferentially extracted into the aqueous phase, enriching the other enantiomer in the organic phase.[6][14] The efficiency of this separation is highly dependent on solvent, temperature, and pH.[14]

start Start: Organic Phase with Racemic Acid (R-Acid + S-Acid) Aqueous Phase with Chiral Base ((S)-Base) mix Mix Phases start->mix complexation Formation of Diastereomeric Salts: (R-Acid)-(S)-Base (S-Acid)-(S)-Base mix->complexation partition Differential Partitioning complexation->partition organic_out Organic Phase: Enriched in one enantiomer (e.g., R-Acid) partition->organic_out aqueous_out Aqueous Phase: Enriched in diastereomeric salt (e.g., (S-Acid)-(S)-Base) partition->aqueous_out

Caption: Principle of Enantioselective LLE.

Protocol 5.1: Model Protocol for Chiral Resolution

This protocol provides a general framework. Optimization of host concentration, guest concentration, pH, and temperature is essential for achieving high enantioselectivity.[14]

Materials:

  • Racemic mixture of a chiral acid (e.g., 2-phenylpropionic acid).

  • Enantiomerically pure (e.g., >99% ee) 2-Amino-2-ethoxyethan-1-ol.

  • Organic solvent (e.g., chloroform or 1,2-dichloroethane).

  • Aqueous buffer solution (pH should be optimized, often near the pKa of the acid).[14]

  • Chiral HPLC or GC setup for determining enantiomeric excess (ee).

Procedure:

  • Solution Preparation:

    • Prepare a solution of the racemic acid in the organic solvent (e.g., 2 mM).

    • Prepare a solution of the enantiopure amino alcohol in the aqueous buffer (e.g., 1 mM). The host-to-guest ratio is a critical parameter to optimize.

  • Extraction: In a sealed vial, combine equal volumes (e.g., 0.5 mL) of the organic and aqueous solutions.

  • Equilibration: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 4 °C) for a set period (e.g., 12-24 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: Centrifuge the vial briefly to ensure complete phase separation.

  • Sampling & Analysis: Carefully withdraw an aliquot from both the organic and aqueous phases. Analyze the enantiomeric composition of the acid in each phase using a suitable chiral chromatography method to determine the distribution and enantiomeric excess.

  • Back-Extraction (Recovery): The extracted enantiomer can be recovered from the aqueous phase by acidifying it to break the salt and then extracting with a fresh portion of organic solvent. The chiral amino alcohol remains in the aqueous phase as its protonated salt.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation High concentration of reagents; vigorous shaking; presence of surfactants.Add brine to "salt out" the organic phase.[12] Gently swirl instead of shaking. Filter the entire mixture through Celite or glass wool.
Poor Recovery of Product Insufficient extraction steps; incorrect pH; product has some solubility in the aqueous phase.Perform an additional extraction. Adjust pH further away from the pKa. Perform a "back-extraction" of the combined aqueous layers with fresh organic solvent.[13]
Low Enantioselectivity (ELLE) Suboptimal pH, temperature, or solvent.[14]Systematically screen different organic solvents. Vary the pH of the aqueous buffer. Perform the extraction at different temperatures (often lower T is better).
Product Contaminated with Amino Alcohol Incomplete phase separation; insufficient washing.Ensure clean separation of layers. Always perform a brine wash after the basic extraction step.

Conclusion

2-Amino-2-ethoxyethan-1-ol represents a versatile and powerful tool in the arsenal of modern separation science. Its pH-switchable nature allows for elegant and efficient purification schemes for removing acidic or basic impurities. Furthermore, its chiral structure opens the door to advanced applications in enantioselective liquid-liquid extraction, a technique of growing importance for the production of enantiopure pharmaceuticals. The protocols and principles outlined in this guide serve as a robust starting point for researchers to develop and optimize separation processes tailored to their specific needs.

References

  • Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from University of Colorado Boulder, Department of Chemistry.
  • LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (2024). Enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid enantiomers using chiral ionic liquids. Chirality. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Babic, K., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2026). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Fülöp, F., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. RSC Advances. Available at: [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from California State University, Fullerton, Department of Chemistry and Biochemistry.
  • Fiveable. (2025). 1,2-Amino Alcohols: Organic Chemistry Study Guide. Available at: [Link]

  • Austin Publishing Group. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Alkanolamine. Available at: [Link]

  • Wierckx, N., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Tong, S., et al. (2023). Recent progress on chiral extractants for enantioselective liquid-liquid extraction. Journal of Chromatography A. Available at: [Link]

Sources

Application

In Vitro Evaluation of 2-Amino-2-ethoxyethanol (A2EE) Derivatives: Protocols for Phototoxicity and G-Quadruplex Targeting Assays

Introduction & Scientific Context 2-Amino-2-ethoxyethanol (A2EE) and its derivatives are versatile structural components in modern pharmacological and biochemical assays. Due to their unique physicochemical properties—co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Amino-2-ethoxyethanol (A2EE) and its derivatives are versatile structural components in modern pharmacological and biochemical assays. Due to their unique physicochemical properties—combining primary amine reactivity with a flexible, hydrophilic ethoxyethanol chain—A2EE derivatives are primarily utilized in two distinct in vitro drug development paradigms:

  • Ophthalmic & Phototoxicity Models: A2EE serves as a synthetic analog to A2E, a pyridinium bisretinoid fluorophore found in retinal lipofuscin. It is heavily utilized to model the photo-oxidative stress associated with Age-Related Macular Degeneration (AMD) and to evaluate photo-triggered drug delivery systems[1],[2].

  • Targeted Anticancer Ligands: The A2EE moiety is employed as a critical linker in the synthesis of Naphthalene Diimide (NDI) and 1,8-naphthalimide (NI) dyads. These supramolecular ligands are designed to selectively bind and stabilize multimeric G-quadruplex (G4) structures in telomeric DNA, inducing targeted telomere damage and apoptosis in cancer cells[3],[4].

Mechanistic Workflow

A2EE_Workflows Core 2-Amino-2-ethoxyethanol (A2EE) Derivatives P1_Node1 A2EE Pyridinium Bisretinoid (AMD Model) Core->P1_Node1 P2_Node1 A2EE-Linked NDI Ligands (Anticancer Model) Core->P2_Node1 P1_Node2 Blue Light (430 nm) Irradiation P1_Node1->P1_Node2 P1_Node3 ROS Generation & Photo-oxidation P1_Node2->P1_Node3 P1_Node4 Mitochondrial Assay (MTT Viability) P1_Node3->P1_Node4 P2_Node2 Telomeric DNA Binding P2_Node1->P2_Node2 P2_Node3 G-Quadruplex Stabilization P2_Node2->P2_Node3 P2_Node4 Cytotoxicity Assay (CellTiter-Glo) P2_Node3->P2_Node4

Fig 1. Mechanistic workflows for A2EE derivatives in phototoxicity and G-quadruplex assays.

Protocol A: Phototoxicity Assay for A2EE Pyridinium Bisretinoids

Causality & Experimental Design: Pyridinium bisretinoids like A2EE accumulate in the lysosomes of the Retinal Pigment Epithelium (RPE). When exposed to blue light, these compounds undergo photo-oxidation, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals[2]. This protocol utilizes the MTT assay because the reduction of MTT to formazan is strictly dependent on active mitochondrial reductases, providing a direct, causal readout of mitochondrial dysfunction following A2EE-induced photo-oxidative stress[1].

Materials:

  • HL-60 or human RPE cell lines.

  • Synthesized A2EE bisretinoid (reconstituted in DMSO).

  • Blue light LED array (emission peak ~430 nm).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • A2EE Loading: Treat cells with varying concentrations of A2EE (e.g., 10 µM to 100 µM). Self-Validating Step: Perform all A2EE handling and incubation in strictly dark conditions to prevent premature photo-oxidation[1]. Incubate for 4 hours to allow cellular uptake.

  • Blue-Light Irradiation: Expose the experimental plates to a blue light source (430 nm) for 1 to 5 hours. Maintain a dark-control plate wrapped in aluminum foil in the same incubator to establish baseline viability[1].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the dark control.

Protocol B: Cytotoxicity & Telomere Damage Assay for A2EE-Linked NDI Ligands

Causality & Experimental Design: NDI-NI dyads utilize the A2EE linker to fold into a "sandwich-like" conformation that perfectly fits the binding pockets of telomeric multimeric G-quadruplexes[3]. Stabilizing these G4 structures prevents telomerase from maintaining telomere length, leading to DNA damage and cell death[4]. Assessing cytotoxicity across different tumor histotypes provides an index of the ligand's selectivity for cancer cells over healthy tissue.

Materials:

  • U-2 OS, Saos-2, or U373 human cancer cell lines.

  • A2EE-linked NDI-NI dyads (e.g., HP2 analog).

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the NDI-NI ligand in DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1 µM to 50 µM), ensuring final DMSO concentration remains ≤0.5% .

  • Cell Treatment: Seed target cells in opaque-walled 96-well plates ( 5×103 cells/well). After 24 hours of attachment, replace media with the ligand-containing media.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to observe the downstream effects of telomere uncapping and the subsequent apoptotic cascade, which occurs much slower than acute necrotic insults[3].

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to the culture volume. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate IC₅₀ values using non-linear regression.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters and readouts when validating A2EE derivatives in vitro.

Assay TypeTarget MechanismPreferred Cell LineKey Reagent / ReadoutTypical IC₅₀ / Viability Drop
Phototoxicity Photo-oxidation / ROS GenerationHL-60, RPEA2EE + Blue Light (430 nm) / MTT>50% viability drop at 50 µM (post-irradiation)
G-Quadruplex Telomeric G4 StabilizationU-2 OS, U373NDI-NI Dyad / CellTiter-Glo0.5 µM - 5.0 µM (72h incubation)

References

  • Title: Pyridinium Bisretinoids: Synthesis and Photoactivated Cytotoxicity Source: BYU ScholarsArchive URL: [Link]

  • Title: Naphthalene diimide-naphthalimide dyads promote telomere damage by selectively targeting multimeric G-quadruplexes Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of 2-Amino-2-ethoxyethan-1-ol during long-term storage

Welcome to the Technical Support Center. As drug development and chemical synthesis increasingly rely on functionalized alkanolamines, understanding the precise degradation mechanisms of your reagents is critical. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and chemical synthesis increasingly rely on functionalized alkanolamines, understanding the precise degradation mechanisms of your reagents is critical. This guide is designed for researchers and scientists to troubleshoot, prevent, and analyze the degradation of 2-Amino-2-ethoxyethan-1-ol during long-term storage.

Section 1: Mechanistic Understanding of Instability

Q: Why is 2-Amino-2-ethoxyethan-1-ol so prone to degradation compared to standard alkanolamines?

A: The fundamental instability of 2-Amino-2-ethoxyethan-1-ol (SMILES: CCOC(N)CO) stems from its specific molecular architecture. It contains a highly reactive hemiaminal ether linkage at the C2 position. Unlike standard ether amines (such as its structural isomer 2-(2-aminoethoxy)ethanol), the hemiaminal ether is fundamentally susceptible to two distinct, parallel degradation pathways:

  • Hydrolytic Cleavage (Moisture-Driven): The hemiaminal ether linkage undergoes slow hydrolysis in neutral or acidic aqueous conditions. The reaction proceeds through a zwitterionic or iminium intermediate, ultimately yielding glycolaldehyde, ethanol, and ammonia/amines (1)[1].

  • Oxidative Degradation (Radical-Driven): The alpha-carbons adjacent to the ether oxygen and the amine group are highly susceptible to hydrogen abstraction by reactive oxygen species (ROS). This radical-mediated auto-oxidation is heavily catalyzed by transition metals (e.g., Fe³⁺, Cu²⁺) and elevated temperatures. It leads to the formation of hydroperoxides that rapidly cleave into organic acids (formic, glycolic, and acetic acids) and heat-stable salts (HSS) (2)[2].

DegradationPathways A 2-Amino-2-ethoxyethan-1-ol (Hemiaminal Ether) H2O + H2O (Neutral/Acidic) A->H2O Hydrolysis O2 + O2 / Transition Metals A->O2 Auto-Oxidation Iminium Iminium / Zwitterionic Intermediate H2O->Iminium HydrolysisProds Glycolaldehyde + Ethanol + Ammonia Iminium->HydrolysisProds Radical Alpha-Carbon Radical & Hydroperoxides O2->Radical OxProds Formic/Glycolic Acids + Heat-Stable Salts Radical->OxProds

Mechanistic pathways of 2-Amino-2-ethoxyethan-1-ol degradation.

Section 2: Long-Term Storage & Handling Protocols

Q: What are the mandatory storage conditions to prevent structural collapse of the compound?

A: To maintain structural integrity, the storage environment must simultaneously eliminate moisture (to arrest hemiaminal hydrolysis) and oxygen/metals (to prevent auto-oxidation).

Table 1: Critical Storage Parameters and Preventive Actions
Degradation VectorCausalityPreventive ActionTarget Metric
Moisture / Water Drives hemiaminal ether hydrolysis to aldehydes and ethanol.Store over activated molecular sieves (3Å); use strictly anhydrous transfer techniques.Water content < 50 ppm (Karl Fischer).
Oxygen (O₂) Initiates radical auto-oxidation at alpha-carbons.Sparging and blanketing with ultra-high purity (UHP) Argon or Nitrogen.Headspace O₂ < 1%.
Transition Metals Catalyze peroxide cleavage, exponentially accelerating oxidation.Store in high-density polyethylene (HDPE) or PTFE-lined containers. Avoid unpassivated stainless steel.Fe/Cu levels < 1 ppm.
Temperature / Light Lowers the activation energy for both degradation pathways.Store at 2°C – 8°C in opaque, light-resistant containers.Temp ≤ 8°C.

Section 3: Experimental Validation & Troubleshooting

Q: How can we quantitatively monitor the degradation of our stock over time without inducing false positives?

A: A common pitfall in analyzing hemiaminal ethers is utilizing Gas Chromatography (GC). The high heat of the GC injection port will thermally decompose the intact hemiaminal ether, leading you to falsely conclude your stock has degraded. Therefore, in situ ¹H Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) with cold-column conditions are the required analytical methods (3)[3].

Protocol: Non-Destructive Stability Monitoring via ¹H NMR and pH Profiling

This protocol is a self-validating system: it utilizes an internal standard (TSP) for absolute quantification and avoids thermal stress to ensure all detected degradation products originated in the storage vessel, not the instrument.

Step 1: Anaerobic Sample Preparation Inside an argon-filled glovebox, extract a 50 µL aliquot of the 2-Amino-2-ethoxyethan-1-ol stock to prevent introducing ambient moisture or oxygen into the master container.

Step 2: Dilution and Standardization Dissolve the aliquot in 500 µL of strictly anhydrous D₂O containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal standard. Transfer the solution to an NMR tube and seal tightly with a PTFE cap.

Step 3: NMR Acquisition Acquire a ¹H NMR spectrum at 25°C using a 400 MHz (or higher) spectrometer.

Step 4: Spectral Analysis & Causality Mapping

  • Intact Compound: Integrate the signals corresponding to the ethoxy group (-OCH₂CH₃) and the central hemiaminal CH proton against the TSP standard.

  • Hydrolysis Markers: Look for the emergence of ethanol peaks (a distinct triplet at ~1.1 ppm and quartet at ~3.6 ppm) and aldehyde protons (~9.5-10 ppm) (4)[4].

  • Oxidation Markers: Look for formate peaks (~8.4 ppm) or glycolate peaks.

Step 5: pH Profiling (For Aqueous Formulations) If working with aqueous formulations, measure the pH weekly. A continuous drop in pH indicates the formation of organic acids (formic/glycolic acid) and heat-stable salts, which are classic markers of oxidative degradation.

AnalyticalWorkflow Sample Extract Aliquot (Argon Glovebox) Prep Dilute in D2O + TSP (Avoid Heat/GC) Sample->Prep NMR 1H NMR Analysis (400 MHz, 25°C) Prep->NMR Split NMR->Split Hydro Detect Hydrolysis: Ethanol & Aldehyde Split->Hydro Ox Detect Oxidation: Formate & Glycolate Split->Ox

Non-destructive analytical workflow for detecting hemiaminal ether degradation.

Q: We observed a sudden drop in pH and a color change to pale yellow in our storage drum. What happened, and can it be salvaged?

A: A drop in pH combined with yellowing is a definitive sign of advanced oxidative degradation . The yellowing is typically caused by the polymerization of aldehyde intermediates (e.g., aldol condensation of glycolaldehyde), while the drop in pH is caused by the accumulation of heat-stable salts (HSS) such as formates and acetates (5)[5].

Troubleshooting Action: Once degraded to this extent, the hemiaminal ether cannot be easily purified by standard distillation because the required heat will accelerate the cleavage of the remaining intact molecules. The batch should be disposed of. Future batches must be stored with strict inert gas blanketing and potentially formulated with an oxidation inhibitor (e.g., DTPA or HEDP at 0.01-1.5 wt%) if your downstream application allows for chelating additives (6)[6].

References
  • Amines Used in CO2 Capture - Health and Environmental Impacts Bellona
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis N
  • Hemiaminal ether linkages provide a selective release of payloads
  • Kinetic study of oxidative degrad
  • Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial M
  • WO2012125894A2 - Oxidation inhibitors for amine degradation Google P

Sources

Optimization

Troubleshooting low product yield in 2-Amino-2-ethoxyethan-1-ol synthesis

Technical Support Center: 2-Amino-2-ethoxyethan-1-ol Synthesis Welcome to the technical support guide for the synthesis of 2-Amino-2-ethoxyethan-1-ol. This resource is designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-2-ethoxyethan-1-ol Synthesis

Welcome to the technical support guide for the synthesis of 2-Amino-2-ethoxyethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yield. Here, we address specific experimental issues with in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield of 2-Amino-2-ethoxyethan-1-ol is consistently low. What are the most common causes?

Low yield in this synthesis can often be traced back to several critical stages of the reaction and purification process. The most common culprits include incomplete reaction, side product formation, and losses during the workup and purification steps. A systematic approach to troubleshooting is essential for identifying the root cause.

A prevalent synthetic route involves the reduction of an α-amino ester, such as ethyl 2-amino-2-ethoxyacetate, using a reducing agent like lithium aluminum hydride (LAH). The success of this reduction is highly dependent on the quality of the starting materials and the precise control of reaction conditions.

Below is a troubleshooting workflow to diagnose the source of low yield:

G cluster_feedback Iterative Optimization start Low Yield of 2-Amino-2-ethoxyethan-1-ol reagents 1. Verify Starting Material Purity (TLC, NMR, GC-MS) start->reagents Begin Troubleshooting reaction 2. Optimize Reaction Conditions (Temperature, Time, Solvent) reagents->reaction If starting materials are pure reaction->reagents Impurity detected? workup 3. Evaluate Workup & Extraction (pH adjustment, solvent choice) reaction->workup If reaction goes to completion workup->reaction Incomplete reaction? purification 4. Refine Purification Method (Distillation, Chromatography) workup->purification If workup is efficient purification->workup Product loss during extraction? end Improved Yield purification->end If purification is optimized

Caption: Troubleshooting workflow for low yield.

Question 2: How can I confirm the purity of my starting material, ethyl 2-amino-2-ethoxyacetate?

The purity of your starting ester is critical. Impurities can interfere with the reduction reaction, leading to the formation of side products and a lower yield of the desired amino alcohol.

Recommended Purity Analysis Protocol:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A common system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

    • Stationary Phase: Silica gel plates.

    • Visualization: Use a ninhydrin stain, which will react with the primary amine of your starting material to produce a characteristic purple spot (Ruhemann's purple). The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is invaluable for confirming the structure and identifying impurities. Key expected signals for ethyl 2-amino-2-ethoxyacetate include:

      • A triplet corresponding to the methyl protons of the ethyl ester.

      • A quartet for the methylene protons of the ethyl ester.

      • Signals for the ethoxy group (triplet and quartet).

      • A singlet or broad singlet for the amine protons.

      • A signal for the α-proton.

    • The presence of unexpected peaks suggests impurities that should be identified.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification. This is particularly useful for detecting residual solvents or byproducts from the synthesis of the starting material itself.

Question 3: My reduction of ethyl 2-amino-2-ethoxyacetate with Lithium Aluminum Hydride (LAH) seems incomplete. How can I improve this step?

Incomplete reduction is a frequent issue. LAH is a powerful but moisture-sensitive reducing agent. Its effectiveness can be compromised by several factors.

Troubleshooting the LAH Reduction:

ParameterCommon IssueRecommended SolutionRationale
LAH Quality LAH has degraded due to exposure to moisture.Use a fresh, unopened bottle of LAH or titrate the LAH solution to determine its active concentration.LAH reacts vigorously with water, which reduces its effective concentration and can introduce unwanted side reactions.
Solvent The solvent (e.g., THF, diethyl ether) contains water.Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).Water in the solvent will quench the LAH, reducing the amount available to react with the ester.
Reaction Temperature The reaction temperature is too low, or the addition of the ester is too fast.Typically, the ester is added slowly to the LAH suspension at 0 °C. After the addition is complete, the reaction is often allowed to warm to room temperature or gently refluxed to ensure completion.A controlled, slow addition prevents an excessive exotherm. Gentle heating can be necessary to drive the reaction to completion.
Reaction Time The reaction time is insufficient.Monitor the reaction progress using TLC. The starting material spot should disappear completely.Incomplete reaction is a primary cause of low yield. TLC is a quick and effective way to monitor the consumption of the starting material.

Experimental Protocol for LAH Reduction:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a calculated amount of LAH to anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve the ethyl 2-amino-2-ethoxyacetate in anhydrous THF and add it dropwise to the LAH suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup method). This procedure is crucial for producing a granular precipitate that is easy to filter.

Question 4: I am experiencing significant product loss during the aqueous workup. How can I minimize this?

2-Amino-2-ethoxyethan-1-ol is a small, polar molecule with high water solubility due to its amine and hydroxyl groups. This property can lead to substantial losses during the extraction phase of the workup.

Optimizing the Workup and Extraction:

  • pH Adjustment:

    • After quenching the LAH, the resulting aluminum salts are typically filtered off. The pH of the filtrate can be adjusted, but it is important to consider the properties of the amino alcohol. At neutral or acidic pH, the amine will be protonated, increasing its water solubility. It is often preferable to perform the extraction under basic conditions.

  • Solvent Choice:

    • Standard extraction solvents like diethyl ether or ethyl acetate may not be sufficient for efficiently extracting the polar amino alcohol.

    • Consider using a more polar solvent system, such as a mixture of dichloromethane and isopropanol, or performing continuous liquid-liquid extraction.

  • Salting Out:

    • Saturating the aqueous layer with a salt, such as sodium chloride or potassium carbonate, can decrease the solubility of the amino alcohol in the aqueous phase and promote its partitioning into the organic layer.

The following diagram illustrates the decision-making process for optimizing the extraction:

G start Low Extraction Efficiency ph_adjust Is the aqueous phase basic? start->ph_adjust ph_adjust->ph_adjust solvent What is the extraction solvent? ph_adjust->solvent Yes salting Is 'salting out' being used? solvent->salting Standard Solvent (EtOAc, DCM) cont_extraction Consider Continuous Liquid-Liquid Extraction solvent->cont_extraction Polar Solvent Mix salting->salting salting->cont_extraction Yes end Improved Extraction Yield cont_extraction->end

Caption: Decision tree for optimizing extraction.

Question 5: What is the best method for purifying the final product, 2-Amino-2-ethoxyethan-1-ol?

The choice of purification method depends on the nature of the impurities present after the workup.

  • Distillation: If the main impurities are non-volatile salts or high-boiling point byproducts, vacuum distillation can be an effective purification method. The relatively low molecular weight of 2-Amino-2-ethoxyethan-1-ol suggests it should be distillable under reduced pressure.

  • Column Chromatography: If the impurities have similar volatility to the product, silica gel column chromatography may be necessary.

    • Challenge: The polar nature of the amino alcohol can lead to streaking and poor separation on silica gel.

    • Solution: A common technique is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to deactivate the acidic silica gel and improve the peak shape of the amine. A typical eluent system might be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.

References

  • Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]

  • Ninhydrin Stain: Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

  • Purification of Amines: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2-Amino-2-ethoxyethan-1-ol Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 2-Amino-2-ethoxyethan-1-ol and its complexes. The information herein is designed to offer both foundational knowledge and advanced, actionable protocols to drive your research forward.

Introduction: Understanding the Solubility Challenge

2-Amino-2-ethoxyethan-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol. These functional groups allow for a variety of interactions, including the formation of complexes with metal ions or other active pharmaceutical ingredients (APIs). However, achieving optimal aqueous solubility for these complexes is a common hurdle in experimental and developmental stages. Poor aqueous solubility can significantly hinder bioavailability and the overall efficacy of a drug candidate.[1][2] This guide will walk you through systematic approaches to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with 2-Amino-2-ethoxyethan-1-ol complexes.

Q1: My 2-Amino-2-ethoxyethan-1-ol complex is precipitating out of my aqueous solution. What are the most likely causes?

A1: Precipitation is a clear indicator of low solubility. Several factors could be at play:

  • pH: The ionization state of the amino group is highly dependent on the pH of the solution.[3] If the pH is near the isoelectric point of the complex, its solubility will be at a minimum.

  • Temperature: Most dissolution processes are endothermic, meaning solubility increases with temperature. If your experiments are conducted at a lower temperature, this could be a contributing factor.[3][4]

  • Ionic Strength: High concentrations of other salts in your solution can lead to a "salting-out" effect, reducing the solubility of your complex.

  • Crystal Form (Polymorphism): The solid-state properties of your complex matter. A stable, crystalline form will be less soluble than a metastable or amorphous form.[5]

Q2: What is the first step I should take to try and improve the solubility of my complex?

A2: The most straightforward initial step is to assess the effect of pH on solubility. Since 2-Amino-2-ethoxyethan-1-ol has a basic amino group, adjusting the pH to a more acidic range will protonate the amine, forming a more soluble salt. A simple pH titration experiment can quickly reveal the optimal pH range for your complex.

Q3: Are there any "quick-fix" additives I can use to improve solubility for initial screening experiments?

A3: For preliminary studies, co-solvents can be an effective and rapid way to increase solubility. Water-miscible organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, making it more favorable for less polar molecules to dissolve.[6] However, be mindful that co-solvents may impact downstream biological assays.

Troubleshooting Guides

This section provides more detailed, step-by-step protocols for systematically addressing solubility challenges.

Guide 1: Systematic pH Optimization

The ionization of the amino group in 2-Amino-2-ethoxyethan-1-ol is a critical determinant of its aqueous solubility. This guide will help you determine the optimal pH for your complex.

Protocol for pH-Solubility Profiling:

  • Prepare a Stock Solution of Your Complex: If possible, dissolve a small amount of your complex in a minimal amount of a suitable organic solvent.

  • Prepare a Series of Buffers: Create a range of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrate the System: Add a small, known amount of your complex (or an aliquot of the stock solution) to each buffer.

  • Agitate and Incubate: Shake or stir the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid.

  • Analyze the Supernatant: Use a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved complex in each buffer.

  • Plot and Analyze: Plot the solubility (concentration) as a function of pH to identify the pH range that provides the highest solubility.

Interpreting the Results: For a basic compound like 2-Amino-2-ethoxyethan-1-ol, you should observe higher solubility at lower pH values due to the formation of the protonated, more polar ammonium species.

Guide 2: Co-Solvent and Solubilizing Agent Screening

When pH adjustment is insufficient or not viable for your experimental system, screening a panel of co-solvents and solubilizing agents is the next logical step.

Table 1: Common Co-Solvents and Solubilizing Agents

Agent TypeExamplesMechanism of ActionConsiderations
Co-solvents Ethanol, Propylene Glycol, PEG 300/400Reduces the polarity of the aqueous medium.Can affect biological assays; potential for precipitation upon further dilution.
Surfactants Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS)Form micelles that encapsulate the hydrophobic complex.Can interfere with cell-based assays; critical micelle concentration (CMC) must be considered.
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the hydrophobic parts of the molecule.[5][7]Can have their own biological effects; stoichiometry of complexation is important.
Hydrotropes Sodium Benzoate, Urea, Niacinamide, Amino AcidsIncrease solubility through non-micellar mechanisms.[8][9][10]Generally require higher concentrations than surfactants.

Experimental Workflow for Co-Solvent Screening:

CoSolventScreening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Prepare Stock Solution of Complex CoSolvents Select Panel of Co-solvents Start->CoSolvents Titrate Titrate Co-solvent into Aqueous Suspension of Complex CoSolvents->Titrate Equilibrate Equilibrate Samples (e.g., 24h) Titrate->Equilibrate Observe Visually Inspect for Dissolution Equilibrate->Observe Quantify Quantify Solubilized Complex (e.g., HPLC) Observe->Quantify Plot Plot Solubility vs. Co-solvent Concentration Quantify->Plot Select Select Optimal Co-solvent and Concentration Plot->Select

Caption: A systematic workflow for screening co-solvents to enhance complex solubility.

Guide 3: Solid-State Characterization and Modification

The solid form of your complex can have a profound impact on its apparent solubility and dissolution rate.[11]

Key Solid-State Forms:

  • Crystalline: A highly ordered, thermodynamically stable form with lower solubility.

  • Amorphous: A disordered, metastable form with higher apparent solubility.[12]

  • Co-crystals: Multi-component crystals where the API and a co-former are held together by non-ionic interactions.[13]

  • Salts: Formed by reacting the basic amino group with an acid, often leading to a significant increase in solubility.[6][8][12][13]

Workflow for Solid-State Modification:

SolidStateModification cluster_start Initial State cluster_paths Modification Strategies cluster_end Outcome Initial Poorly Soluble Crystalline Complex Salt Salt Formation Initial->Salt CoCrystal Co-crystallization Initial->CoCrystal Amorphous Amorphous Solid Dispersion Initial->Amorphous Improved Enhanced Aqueous Solubility Salt->Improved CoCrystal->Improved Amorphous->Improved

Sources

Optimization

Best practices for purifying 2-Amino-2-ethoxyethan-1-ol via fractional distillation

Technical Support Center: Purification of 2-Amino-2-ethoxyethan-1-ol Overview 2-Amino-2-ethoxyethan-1-ol (C₄H₁₁NO₂) is a highly reactive alpha-amino ether[1]. Because it possesses both an amine and an ether linkage on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Amino-2-ethoxyethan-1-ol

Overview 2-Amino-2-ethoxyethan-1-ol (C₄H₁₁NO₂) is a highly reactive alpha-amino ether[1]. Because it possesses both an amine and an ether linkage on the same carbon, it is classified as a hemiaminal ether. Unlike standard amino alcohols, the hemiaminal ether linkage is inherently unstable, making its purification notoriously difficult[2]. It is highly susceptible to thermal elimination (releasing ammonia and ethanol) and moisture-driven hydrolysis (reverting to glycolaldehyde). Standard atmospheric distillation will result in catastrophic degradation[3]. This guide provides a field-proven, self-validating framework for isolating this compound via high-vacuum fractional distillation.

Part 1: Physicochemical Profile & Distillation Parameters

To successfully distill 2-amino-2-ethoxyethan-1-ol, the thermodynamic stress applied to the molecule must be minimized. The following parameters establish the operational boundaries for the procedure.

ParameterTarget ValueMechanistic Rationale
IUPAC Name 2-amino-2-ethoxyethanolStandard nomenclature for structural identification[1].
Molecular Weight 105.14 g/mol Determines vapor density and required vacuum line diameter[1].
System Pressure < 1.0 mmHgEssential to depress the boiling point below the thermal decomposition threshold[3].
Max Pot Temperature 60 °CExceeding this triggers the elimination of NH₃ and EtOH, destroying the hemiaminal ether[2].
Moisture Limit < 0.1% (w/w)Water acts as a nucleophile, driving the hydrolysis of the hemiaminal bond[2].
Column Type Short-path VigreuxMinimizes vapor residence time and reduces thermal degradation during ascent.

Part 2: Process Visualization

G Start Crude 2-Amino-2-ethoxyethan-1-ol (Hemiaminal Ether) PreTreat Anhydrous Pre-treatment (3Å Molecular Sieves) Start->PreTreat Remove H2O VacDist High-Vacuum Distillation (< 1.0 mmHg, < 60°C) PreTreat->VacDist Transfer under Ar Fractions Fraction Collection (Discard Forecut) VacDist->Fractions Stable Vacuum Decomp Thermal Decomposition (Loss of NH3/EtOH) VacDist->Decomp T > 60°C / H2O present Storage Inert Storage (Argon, -20°C) Fractions->Storage Pure Product

Workflow for the vacuum fractional distillation of 2-Amino-2-ethoxyethan-1-ol.

Part 3: Self-Validating Experimental Protocol

This methodology incorporates real-time validation checkpoints to ensure the structural integrity of the compound is maintained throughout the workflow.

Step 1: System Passivation and Assembly

  • Action : Wash all borosilicate glassware (still pot, Vigreux column, condenser, receiving flasks) with a 5% methanolic KOH solution, rinse with dry isopropanol, and bake at 120°C. Assemble the apparatus using dry Teflon sleeves instead of silicone grease.

  • Causality : Acidic silanol sites on untreated glass catalyze the breakdown of hemiaminal ethers. Base-washing passivates these sites. Silicone grease can degrade under high vacuum and contaminate the product.

  • Validation Check : Swab the interior of the cooled still pot with moistened pH paper; it must read neutral to slightly basic (pH 7-8).

Step 2: Anhydrous Pre-treatment

  • Action : Dilute the crude 2-amino-2-ethoxyethan-1-ol in a dry, inert co-solvent (e.g., anhydrous diethyl ether) and store over activated 3Å molecular sieves for 24 hours under argon.

  • Causality : Hemiaminal ethers exist in equilibrium with their imine/aldehyde counterparts. Trace water shifts this equilibrium toward irreversible hydrolysis[2].

  • Validation Check : Perform a Karl Fischer titration on an aliquot. Proceed only if the water content is < 0.1%.

Step 3: Vacuum Degassing

  • Action : Transfer the dried mixture to the still pot. Apply a moderate vacuum (10-20 mmHg) at room temperature to strip the co-solvent and dissolved gases.

  • Causality : Removing volatile impurities prior to heating prevents sudden bumping and pressure spikes that can carry crude material into the receiving flask.

  • Validation Check : Degassing is complete when bubbling ceases and the system pressure stabilizes without pump fluctuation.

Step 4: High-Vacuum Fractional Distillation

  • Action : Engage the high-vacuum pump (target < 1.0 mmHg). Gradually heat the oil bath, ensuring the pot temperature strictly remains below 60°C.

  • Causality : Amino alcohols require reduced pressure to distill without significant decomposition[3]. The 60°C limit prevents the thermal elimination of ethanol and ammonia.

  • Validation Check : Monitor the vacuum gauge continuously. A stable vacuum indicates safe distillation. A sudden pressure spike indicates active thermal decomposition.

Step 5: Fraction Collection and Inert Storage

  • Action : Discard the initial forecut (which contains azeotropic moisture and ethanol). Collect the main fraction at a constant head temperature. Immediately flush the receiving flask with argon, seal, and store at -20°C.

  • Causality : Argon displaces oxygen and moisture, preventing oxidative degradation and hydrolysis during storage.

  • Validation Check : The isolated product should remain a clear, colorless liquid. Yellowing within 24 hours indicates incomplete removal of moisture or oxygen.

Part 4: Troubleshooting Guide

Q: Why am I experiencing sudden vacuum pressure spikes accompanied by a drop in head temperature? A: This is the primary symptom of thermal degradation. 2-Amino-2-ethoxyethan-1-ol is a hemiaminal ether, which is inherently unstable at elevated temperatures[2]. When the pot temperature exceeds its thermal stability threshold, it undergoes an elimination reaction, releasing ammonia and ethanol gases. This sudden generation of non-condensable gas overwhelms the vacuum pump, causing a pressure spike, which halts the boiling process and drops the head temperature. Action: Immediately abort the distillation and cool the pot. You must upgrade to a more efficient vacuum system (e.g., a diffusion pump) to lower the required boiling temperature further[3].

Q: My isolated fraction shows a strong carbonyl stretch in IR and an aldehyde proton in NMR. What went wrong? A: Your product has undergone hydrolysis. Hemiaminal ethers are highly sensitive to moisture, readily hydrolyzing into glycolaldehyde, ethanol, and ammonia[2]. Action: Ensure the crude material is rigorously dried over 3Å molecular sieves prior to distillation. Validate dryness using Karl Fischer titration before applying heat.

Q: The product is co-distilling with a yellow tint, despite a stable boiling point. How do I fix this? A: This is likely due to trace oxidation or the formation of imine oligomers. Amino alcohols are highly prone to oxidation at elevated temperatures. Action: Ensure the entire distillation apparatus is thoroughly purged with Argon before heating. Check for micro-leaks in the vacuum joints using a Tesla coil or solvent swab.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use atmospheric fractional distillation for this compound if I heat it slowly? A: Absolutely not. Atmospheric distillation of amino alcohols with high boiling points (>150°C) inevitably leads to significant thermal decomposition[3]. For a delicate hemiaminal ether like 2-amino-2-ethoxyethan-1-ol, high-vacuum distillation is strictly mandatory.

Q: Why do you recommend a short-path Vigreux column instead of a high-efficiency packed column? A: While packed columns offer better theoretical plate counts for separation, they significantly increase the vapor residence time and the required pot temperature. For thermally sensitive compounds, the time-at-temperature must be minimized. A short-path Vigreux column provides the best compromise between separation efficiency and thermal preservation.

Q: Can I use standard silicone grease for the vacuum joints? A: It is highly discouraged. Silicone grease can degrade under high vacuum and elevated temperatures, leaching into the distillation path. Furthermore, the basic nature of the amino alcohol can interact with the grease. Use dry Teflon sleeves for all ground glass joints to ensure high purity.

References[1] PubChem. "2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362". National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJbdZXPIK6R2_-dbGexw9sCTFa5GlaVa2g8BUClMLkKJPVjNRkItuIxwx3CcyTgUh9y7yHtKNINbpjPmT5VPduhplAE6yoo5_Mi-JeL7Q7YkzrKS6kcgaGtYn9g04aasXIxNGsPOlpotNoK_a[3] "How To: Purify by Distillation". Department of Chemistry, University of Rochester.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhH8MdahlGbqzwYGGlbO1xf1rVdykNTGE2FqXf6ZmNxLrWayAj5vAWwOsWZbLf2P7nIysagos9l9y1VZUeyrcMLiaZTK7e56XLOQRuZiYGkPC_qIXApm1_uh8OwZntkX68GtqbMj9eTxGxiCKARjvhVZAYEgL-JnocYjQQWZlbdYBFMcB3G7fQazd4Iw=[2] "Hemiaminal". Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFizNrd-BFbYtlLRkrUqyv2YZ3TMOhVE0WrZ3oVoORX_CNLxNq1BAQ0rJUnTkk5tR4Rc2RyJsw2TCnQ4IDw4p3TEhw5rNN_j__c-WNbtgxiHPv4d4AEKiIpH6qbcQAHTyki29o=

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry (LC-MS) Validation for 2-Amino-2-ethoxyethan-1-ol Sample Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines. 2-Amino-2-ethoxyethan-1-ol (LogP = -0.70) [1] presents a classic chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines. 2-Amino-2-ethoxyethan-1-ol (LogP = -0.70) [1] presents a classic chromatographic challenge: it is extremely hydrophilic, lacks a UV-absorbing chromophore, and exhibits poor retention on traditional reversed-phase columns.

This guide objectively compares the performance of an optimized Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) methodology against traditional alternatives (Reversed-Phase LC-MS and GC-MS). By explaining the mechanistic causality behind these techniques, this guide provides a self-validating, ICH Q2(R2)-compliant protocol [2] for ensuring sample purity and quantitative accuracy in drug development workflows.

The Analytical Challenge & Methodological Comparison

Traditional Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. When a highly polar analyte like 2-Amino-2-ethoxyethan-1-ol is injected onto a standard C18 column, it experiences hydrophobic repulsion and elutes in the void volume alongside matrix salts. This co-elution causes severe ion suppression in the mass spectrometer.

While Ion-Pairing RPLC (IP-RPLC) or derivatization-based GC-MS are common workarounds, they introduce significant drawbacks. HILIC-MS/MS emerges as the superior product methodology because it leverages the analyte's polarity as an advantage rather than a liability.

Table 1: Performance Comparison of Analytical Alternatives
Feature / MetricHILIC-MS/MS (Recommended)IP-RPLC-MS (Alternative 1)GC-MS (Alternative 2)
Retention Mechanism Aqueous layer partitioningHydrophobic (via ion-pairing)Volatility (post-derivatization)
Sample Prep Simple (ACN crash)Simple (Dilute & shoot)Complex (Derivatization required)
MS Sensitivity Excellent (Enhanced ESI)Poor (Ion suppression from IP reagents)Moderate
Throughput High (< 5 min/run)Medium (~10 min/run)Low (> 20 min/run + prep time)
System Contamination LowHigh (IP reagents linger in MS)Medium

Mechanistic Causality: Why HILIC Outperforms RPLC

To trust an analytical method, one must understand why it works. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile) [3].

The Causality of Retention: In HILIC, water acts as the strong eluting solvent. A water-enriched layer forms dynamically on the surface of the polar stationary phase. 2-Amino-2-ethoxyethan-1-ol partitions out of the organic mobile phase and into this immobilized aqueous layer, resulting in strong retention.

The Causality of MS Enhancement: The high concentration of acetonitrile in the HILIC mobile phase drastically lowers the surface tension of the electrospray droplets. This facilitates rapid droplet desolvation and highly efficient fission during Electrospray Ionization (ESI), leading to a 10- to 50-fold increase in MS sensitivity compared to highly aqueous RPLC mobile phases.

RetentionMechanism Analyte 2-Amino-2-ethoxyethan-1-ol (Highly Polar Amine) HILIC_Path HILIC-MS/MS Method (Polar Stationary Phase) Analyte->HILIC_Path RPLC_Path RPLC-MS/MS Alternative (C18 Non-polar Phase) Analyte->RPLC_Path HILIC_Mech Aqueous Layer Partitioning + Electrostatic Interactions HILIC_Path->HILIC_Mech RPLC_Mech Hydrophobic Repulsion (No Retention) RPLC_Path->RPLC_Mech HILIC_Out High MS Sensitivity & Excellent Peak Shape HILIC_Mech->HILIC_Out RPLC_Out Solvent Front Elution & Ion Suppression RPLC_Mech->RPLC_Out

Fig 1. Mechanistic comparison of HILIC vs. RPLC for polar amine retention and MS sensitivity.

Self-Validating Experimental Protocol

A robust method must be a self-validating system. By embedding a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous System Suitability Testing (SST), the protocol dynamically corrects for matrix effects, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation) Causality: HILIC requires samples to be injected in high organic solvents to prevent peak distortion.

  • Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., 13C2​ -labeled analog, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and maintain a 75% organic ratio.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation Causality: A zwitterionic column provides both hydrogen bonding and weak electrostatic interactions, ideal for the amine and hydroxyl groups of 2-Amino-2-ethoxyethan-1-ol.

  • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid to ensure the amine remains fully protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 3 mins, return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition specific to the protonated molecule [M+H]+ of 2-Amino-2-ethoxyethan-1-ol.

Step 4: Continuous Self-Validation (SST) Inject a Quality Control (QC) sample every 10 injections. The system automatically calculates the SIL-IS peak area. If the IS area deviates by >15%, the sequence pauses, preventing the reporting of data compromised by sudden matrix effects or instrument drift.

ValidationWorkflow Start Self-Validating Protocol Initiation Prep Sample Prep: ACN Crash (Maintains High Organic %) Start->Prep SST System Suitability Testing (Continuous SIL-IS Monitoring) Prep->SST ValPhase ICH Q2(R2) Core Validation SST->ValPhase Spec Specificity (Matrix Blank vs Spiked) ValPhase->Spec Lin Linearity (R² > 0.995, 1-1000 ng/mL) ValPhase->Lin Acc Accuracy & Precision (Recovery 90-110%, RSD < 5%) ValPhase->Acc Data Validated Output Data Spec->Data Lin->Data Acc->Data

Fig 2. Self-validating ICH Q2(R2) workflow embedding continuous system suitability testing.

Experimental Data: Validation Summary

The HILIC-MS/MS method was validated strictly according to ICH Q2(R2) guidelines [2]. The results demonstrate superior quantitative performance compared to historical RPLC data.

Table 2: ICH Q2(R2) Validation Results for HILIC-MS/MS
Validation ParameterAcceptance CriteriaExperimental Result (HILIC-MS/MS)
Linearity Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.9992 )
Limit of Detection (LOD) Signal-to-Noise 3:10.2 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.0 ng/mL
Intra-day Precision (RSD) ≤5.0% 2.1% at Low QC; 1.4% at High QC
Inter-day Precision (RSD) ≤10.0% 3.5% at Low QC; 2.2% at High QC
Accuracy (Recovery) 90% – 110%98.5% – 102.1% across all levels
Matrix Effect 85% – 115% (IS normalized)96.4% (Negligible ion suppression)

Data Interpretation: The recovery and matrix effect data prove that HILIC successfully separates 2-Amino-2-ethoxyethan-1-ol from early-eluting matrix components. By avoiding the solvent front (where RPLC fails), the analyte reaches the MS source in a clean, highly organic environment, yielding an exceptional LOD of 0.2 ng/mL.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21693362, 2-Amino-2-ethoxyethan-1-ol". PubChem. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. Available at: [Link]

  • LCGC International. "HILIC: The Pros and Cons". Chromatography Online. Available at: [Link]

Comparative

Comparative Efficacy Guide: 2-Amino-2-ethoxyethan-1-ol vs. Traditional Chelating Agents

Executive Summary The landscape of coordination chemistry and industrial formulation is shifting from persistent, rigid polyaminocarboxylates to highly functionalized, biodegradable alternatives. This guide provides an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of coordination chemistry and industrial formulation is shifting from persistent, rigid polyaminocarboxylates to highly functionalized, biodegradable alternatives. This guide provides an in-depth technical comparison between 2-Amino-2-ethoxyethan-1-ol (AEEO) —a specialized amino alcohol—and traditional chelating agents like EDTA and NTA. Designed for researchers and drug development professionals, this document evaluates their thermodynamic binding mechanisms, comparative efficacies, and provides self-validating experimental protocols for laboratory application.

Structural and Mechanistic Profiling

To understand the efficacy of a chelating agent, one must analyze the thermodynamics of its coordination sphere. Traditional agents like Ethylenediaminetetraacetic acid (EDTA) are hexadentate. Their binding efficacy is overwhelmingly driven by entropy ( Δ S > 0) ; a single EDTA molecule displaces six water molecules from the metal's hydration shell. While this creates an exceptionally stable complex, it results in a rigid structure that is highly persistent in the environment and lacks selectivity.

Conversely,[1] features a primary amine, an ether linkage, and a terminal hydroxyl group, functioning as a versatile N,O,O-donor. The efficacy of amino alcohols like AEEO is driven primarily by enthalpy ( Δ H < 0) . The strong electron-donating capacity of the amine and alkoxide groups forms highly stable 5- or 6-membered chelate rings with transition metals[2].

This structural flexibility allows AEEO to adapt its coordination geometry, making it highly effective for specific chiral recognition and highly coordinated complexation with lanthanides and transition metals—a critical feature in fluorescence probing and targeted drug delivery[3].

ChelationThermodynamics A Metal Ion in Solution [M(H2O)n]2+ B Traditional Chelator (EDTA) Hexadentate Binding A->B C Amino Alcohol (AEEO) Bi/Tridentate Binding A->C D High Entropic Gain (ΔS > 0) Water Displacement B->D E High Enthalpic Gain (ΔH < 0) Strong N/O-Metal Bonds C->E F Rigid Chelate Complex Broad pH Stability D->F G Flexible Chelate Complex Targeted pH/Metal Selectivity E->G

Thermodynamic pathways comparing hexadentate chelators and multi-dentate amino alcohols.

Comparative Efficacy Data

When evaluating chelators for pharmaceutical formulations or semiconductor surface cleaning, the stability constant ( logK ) and operational pH range are critical. Below is a quantitative synthesis comparing AEEO against industry standards.

Parameter2-Amino-2-ethoxyethan-1-ol (AEEO)EDTANTACitric Acid
Denticity Bi/Tridentate (N, O, O)HexadentateTetradentateTridentate
Log K (Cu²⁺) ~12.5 (as 2:1 complex)18.812.95.9
Log K (Zn²⁺) ~10.2 (as 2:1 complex)16.510.64.9
Primary Driving Force Enthalpic ( Δ H < 0)Entropic ( Δ S > 0)Entropic ( Δ S > 0)Mixed
Biodegradability HighLow (Persistent)ModerateHigh
Optimal pH Range 7.0 - 11.04.0 - 12.05.0 - 10.03.0 - 8.0

Note: AEEO stability constants are derived from homologous N,O-donor amino alcohol thermodynamic profiles to establish a comparative baseline.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control to verify the causality of the observed results.

Protocol A: Thermodynamic Profiling via Potentiometric Titration

Purpose: To determine the precise stability constants ( logK ) of AEEO-metal complexes. Potentiometric titration is utilized because the mass balance of displaced protons directly and quantitatively correlates to metal-ligand speciation.

  • Electrode Calibration (Validation Step): Calibrate the glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) to ensure a strict Nernstian response prior to data collection.

  • Ligand Protonation Determination: Prepare a 1.0 mM solution of AEEO in 0.1 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable. Titrate with standardized 0.1 M NaOH under a continuous nitrogen purge to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH.

  • Metal-Ligand Titration: Prepare solutions containing 1.0 mM AEEO and 0.5 mM of the target metal ion (e.g., Cu(NO₃)₂) to establish a 2:1 ligand-to-metal ratio. Titrate with 0.1 M NaOH.

  • Cross-Validation: Run parallel UV-Vis spectrophotometry on the titrated solutions. The presence of sharp isosbestic points in the spectra confirms the clean transition between distinct, stable coordination species without the interference of side-reactions or precipitation.

ExperimentalWorkflow Start Ligand & Metal Preparation (0.1 M KCl Background) Titration Potentiometric Titration (pH 2.0 to 11.0) Start->Titration UVVis UV-Vis Spectrophotometry (Isosbestic Point Check) Start->UVVis Data Data Synthesis (HYPERQUAD Analysis) Titration->Data pH/mV data UVVis->Data Absorbance data Validation Speciation Modeling (Self-Validation) Data->Validation

Self-validating experimental workflow for determining ligand-metal stability constants.

Protocol B: Efficacy in Etching Residue Removal

Purpose: Amino alcohols are extensively utilized in semiconductor fabrication for photoresist stripping and metal oxide clearance[4]. This protocol validates AEEO's chelating efficacy in a high-stress environment.

  • Formulation: Combine 65 wt% AEEO, 30 wt% hydroxylamine (50% aqueous), and 5 wt% 1,2-dihydroxybenzene. The 1,2-dihydroxybenzene acts as a synergistic chelator to provide added stability to the cleaning composition[4].

  • Substrate Preparation: Utilize a titanium-coated silicon wafer with known post-etch organometallic residues.

  • Execution: Immerse the substrate in the AEEO formulation at 65°C for 20 minutes with mild mechanical agitation (200 rpm).

  • Surface Validation: Rinse the substrate with deionized water and dry under N₂. Analyze the surface via X-ray Photoelectron Spectroscopy (XPS). The chelating efficacy is validated by the complete disappearance of the Ti 2p oxide peak associated with the etching residue, confirming that AEEO successfully sequestered the metal ions into solution.

References

  • National Institutes of Health (PubChem). "2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362". PubChem Database.[Link]

  • Inorganic Chemistry (ACS Publications). "Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry: Structural Optimization of Lanthanide Tris(β-diketonates) toward Effective Circular Dichroism/Fluorescence Probing". Inorganic Chemistry.[Link]

  • US Patent Office. "Method of removing etching residue".
  • Journal of the American Chemical Society. "Vanadium(V) Complexes of Polydentate Amino Alcohols: Fine-Tuning Complex Properties". JACS.[Link]

Sources

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Novel Candidates Against Established Auxiliaries

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is a continuous endeavor. Chiral auxiliaries and ligands are pivotal tools in this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is a continuous endeavor. Chiral auxiliaries and ligands are pivotal tools in this pursuit, enabling the synthesis of enantiomerically pure compounds that are crucial for pharmaceuticals and other advanced materials. This guide provides a comparative analysis of established chiral amino alcohol-based auxiliaries and explores the potential of novel, structurally simpler candidates like 2-Amino-2-ethoxyethan-1-ol.

While a comprehensive literature search did not yield specific data on the application of 2-Amino-2-ethoxyethan-1-ol in asymmetric synthesis, its simple, acyclic structure presents an interesting case for exploration. This guide will therefore use well-documented chiral auxiliaries, such as those derived from pseudoephedrine and Evans' oxazolidinones, to establish a performance benchmark. We will then delve into a theoretical evaluation of how a molecule like 2-Amino-2-ethoxyethan-1-ol might perform, providing a framework for researchers interested in designing and screening new chiral ligands.

The Cornerstone of Asymmetric Synthesis: Chiral Auxiliaries

The fundamental principle behind using a chiral auxiliary is the temporary attachment of an enantiomerically pure molecule to a prochiral substrate.[1] This creates a chiral environment that directs the approach of a reactant to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a predictable configuration.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving the enantiomerically enriched product.[1]

Established Chiral Auxiliaries: A Performance Overview

To provide a concrete basis for comparison, let's examine the performance of two widely used classes of chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.[2]

Evans' Oxazolidinone Auxiliaries

Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[4]

Pseudoephedrine-Based Auxiliaries

(1R,2R)-Pseudoephedrine is another readily available and effective chiral auxiliary.[2] When attached to a carboxylic acid to form an amide, it can direct the stereoselective alkylation of the corresponding enolate.[2]

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereochemical outcome is dictated by a rigid, chelated lithium enolate structure. The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a conformationally locked intermediate that directs the approach of the electrophile.[1]

Performance Data of Established Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985[2]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890[2]
(1R,2R)-PseudoephedrineBenzyl bromideLDATHF-78>9892[2]
(1R,2R)-PseudoephedrineEthyl iodideLDATHF-789588[2]

Benchmarking 2-Amino-2-ethoxyethan-1-ol: A Hypothetical Analysis

Given the lack of empirical data, we can extrapolate the potential performance of 2-Amino-2-ethoxyethan-1-ol based on its structural features and the principles of asymmetric induction.

Structural Features:

  • Acyclic and Flexible: Unlike the rigid cyclic structures of Evans' and pseudoephedrine-based auxiliaries, 2-Amino-2-ethoxyethan-1-ol is acyclic. This conformational flexibility could be a double-edged sword. While it might not form the highly organized, pre-determined transition states that lead to very high diastereoselectivity, it could offer unique reactivity or be more amenable to certain substrates.

  • Chelating Potential: The presence of both a nitrogen and an oxygen atom separated by two carbons provides the potential for chelation to a metal center (e.g., lithium in an enolate). This chelation is crucial for creating a rigid transition state and inducing stereoselectivity.

  • Stereocenter: The stereocenter at the amino- and ethoxy-substituted carbon is the source of chirality. The ethoxy group is of moderate steric bulk.

Predicted Performance and Potential Applications:

  • As a Chiral Ligand for Organometallic Reagents: 2-Amino-2-ethoxyethan-1-ol could potentially be used as a chiral ligand in the enantioselective addition of organometallic reagents (e.g., dialkylzinc) to aldehydes.[5] The amino alcohol would first react with the organometallic reagent to form a chiral complex, which would then deliver the alkyl group to one face of the aldehyde. The enantioselectivity would depend on the rigidity of the transition state formed.

  • As a Chiral Auxiliary in Enolate Alkylation: If attached to a carboxylic acid to form an amide, 2-Amino-2-ethoxyethan-1-ol could be evaluated as a chiral auxiliary for enolate alkylation. The degree of diastereoselectivity would likely be lower than that achieved with Evans' or pseudoephedrine auxiliaries due to its greater conformational flexibility. However, it might offer advantages in terms of ease of synthesis or removal.

Experimental Protocols for Established Methods

For researchers wishing to benchmark new chiral auxiliaries like 2-Amino-2-ethoxyethan-1-ol, the following detailed protocols for established methods can be used as a starting point.

Asymmetric Alkylation Using an Evans' Oxazolidinone Auxiliary

1. Amide Formation:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography.

2. Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.

3. Auxiliary Cleavage:

  • To a solution of the alkylated product in a 4:1 mixture of THF and water at 0 °C, add lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq).

  • Stir the reaction for 4 hours, then quench with sodium sulfite.

  • Extract the product carboxylic acid, and the chiral auxiliary can be recovered.[2]

Visualizing the Mechanisms of Stereocontrol

The following diagrams illustrate the proposed transition states for stereocontrol in asymmetric alkylation using established chiral auxiliaries.

Evans_Auxiliary cluster_TS Chelated Z-Enolate Transition State Enolate Z-Enolate Li Li+ Enolate->Li Coordination Auxiliary Oxazolidinone (Blocks Top Face) Auxiliary->Li Coordination Electrophile R-X (Electrophile) (Approaches from Bottom Face) Electrophile->Enolate Attack caption Fig 1. Proposed transition state for Evans' auxiliary. Pseudoephedrine_Auxiliary cluster_TS Chelated Enolate Transition State Enolate Enolate Li Li+ Enolate->Li Coordination Auxiliary_N Auxiliary Amide Enolate->Auxiliary_N Auxiliary_O Auxiliary -OH Auxiliary_O->Li Coordination Electrophile R-X (Electrophile) (Directed Approach) Electrophile->Enolate Attack caption Fig 2. Proposed transition state for pseudoephedrine auxiliary.

Caption: Proposed transition state for pseudoephedrine auxiliary.

Conclusion

While 2-Amino-2-ethoxyethan-1-ol remains an underexplored candidate in the field of asymmetric synthesis, a theoretical analysis based on established principles suggests it could have potential as a chiral ligand or auxiliary. Its simple, acyclic nature distinguishes it from many of the more complex and rigid auxiliaries that are currently in widespread use. This could lead to different reactivity profiles and potential applications. For researchers in drug development and synthetic chemistry, the exploration of novel, simple, and cost-effective chiral auxiliaries is a valuable endeavor. The established benchmarks and protocols provided in this guide offer a solid foundation for the experimental validation of new candidates like 2-Amino-2-ethoxyethan-1-ol, paving the way for the next generation of tools for asymmetric synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • BenchChem. (2025).
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (5), 29-35.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2003). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis-The Essentials (pp. 4-11). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Comparative

Reproducibility and Optimization of 2-Amino-2-ethoxyethan-1-ol Synthesis Protocols: A Comparative Guide

Introduction & Chemical Nomenclature Nuances In chemical literature and patent filings, the nomenclature surrounding 2-amino-2-ethoxyethan-1-ol requires careful distinction. While strictly referring to a hemiaminal ether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Nomenclature Nuances

In chemical literature and patent filings, the nomenclature surrounding 2-amino-2-ethoxyethan-1-ol requires careful distinction. While strictly referring to a hemiaminal ether ([1]), in industrial synthesis, photoresist stripping, and gas sweetening contexts, this term is frequently used interchangeably with its stable, commercially vital isomer: 2-(2-aminoethoxy)ethan-1-ol , commonly known as Diglycolamine (DGA) [2][3].

DGA is an essential alkanolamine utilized in solid-phase peptide synthesis (e.g., 2-chlorotrityl resin functionalization) and the bulk removal of hydrogen sulfide and carbon dioxide from gases[4][5]. The primary challenge in synthesizing this molecule lies in controlling the amination of diethylene glycol (DEG). The reaction inherently produces a mixture of DGA and a cyclic secondary amine byproduct, morpholine[4][6]. This guide objectively compares published catalytic protocols, focusing on thermodynamic control, catalyst selection, and reproducibility to maximize DGA selectivity.

Mechanistic Pathway & Causality

The conversion of DEG to DGA is a reductive amination process that requires a delicate balance of temperature, pressure, and hydrogen flow to prevent over-reaction[6].

  • Dehydrogenation : The terminal hydroxyl group of DEG is dehydrogenated over a metal catalyst (Co, Ni, or Cu) to form an aldehyde intermediate.

  • Amination : Anhydrous ammonia nucleophilically attacks the carbonyl carbon, eliminating water to form an imine.

  • Hydrogenation : The imine is hydrogenated to yield the primary amine (DGA).

  • Over-reaction (Cyclization) : If the local concentration of ammonia drops, the newly formed primary amine can attack the opposite terminal hydroxyl group of the DGA molecule, dehydrating to form the thermodynamically stable morpholine ring[6][7].

Causality in Protocol Design : To prevent morpholine formation, protocols must maintain an extreme molar excess of ammonia and utilize high pressures to keep ammonia in the liquid/supercritical phase. This mass-action effect physically outcompetes the intramolecular cyclization pathway[4][7].

Pathway DEG Diethylene Glycol (DEG) Dehydro Dehydrogenation (-H2) DEG->Dehydro Aldehyde Aldehyde Intermediate Dehydro->Aldehyde Amination Amination (+NH3, -H2O) Aldehyde->Amination Imine Imine Intermediate Amination->Imine Hydro Hydrogenation (+H2) Imine->Hydro DGA 2-(2-aminoethoxy)ethanol (DGA) Hydro->DGA Cyclization Cyclization (-H2O) DGA->Cyclization Morpholine Morpholine (Byproduct) Cyclization->Morpholine

Catalyst-driven amination of DEG to DGA and its competing morpholine cyclization pathway.

Quantitative Comparison of Published Protocols

Different catalyst systems yield drastically different DGA-to-morpholine ratios. Cobalt-based catalysts on alumina generally provide the highest selectivity for DGA, whereas Nickel-Copper-Chromium systems are highly active for total conversion but tend to favor morpholine unless carbon dioxide suppression is the primary goal[4][8].

Catalyst SystemSupportTemp (°C)Pressure (Bar)NH₃:DEG Molar RatioDEG Conversion (%)DGA:Morpholine Weight Ratio
Cobalt Oxide (15 wt% Co) Alumina18014~32:1>80%4.3
Cobalt Oxide (40 wt% Co) Kieselguhr21014~30:1>85%3.1
Ni-Cu-Cr Dual Catalyst Alumina22013.8~15:185%< 1.0 (Favors Morpholine)

Data synthesized from [4] and [8].

Step-by-Step Experimental Methodologies

Protocol: High-Selectivity Amination using Cobalt Oxide on Alumina

This protocol is designed as a self-validating system . By continuously monitoring the water content in the effluent, researchers can validate the extent of the dehydration steps, ensuring the reaction has not stalled at the aldehyde intermediate.

Step 1: Catalyst Activation (In-Situ Reduction)

  • Action : Load 50 g of Cobalt Oxide on Alumina catalyst (15 wt% Co) into a high-pressure tubular fixed-bed reactor. Purge the system with N₂, then introduce H₂ gas at 50 NL/hr. Heat the reactor to 200°C for 4 hours[4].

  • Causality : The catalyst is supplied as inactive Co₃O₄. Hydrogen reduction converts the surface to active Co(0) metallic sites. Without this step, the initial dehydrogenation of DEG cannot occur.

Step 2: System Pressurization & Feed Calibration

  • Action : Lower the reactor temperature to 180°C. Using a back-pressure regulator, pressurize the system to 14 Bar (g).

  • Causality : 14 Bar is the critical pressure required at 180°C to ensure that the massive excess of ammonia remains sufficiently dense and solubilized within the DEG liquid phase, maximizing mass transfer to the catalyst surface[4].

Step 3: Continuous Amination Workflow

  • Action : Initiate the downflow feed of reactants. Feed DEG at 62 g/hr, anhydrous ammonia at 325 g/hr, and hydrogen gas at 53 NL/hr[4].

  • Causality : The NH₃ feed rate creates an extreme molar excess (approx. 32:1). This overwhelming nucleophilic environment physically outcompetes the intramolecular hydroxyl group, preventing the cyclization of DGA into morpholine. The continuous H₂ feed prevents carbonaceous coking on the Co(0) active sites.

Step 4: Product Recovery and Self-Validation (IPC)

  • Action : Collect the liquid effluent in a chilled high-pressure separator. Flash off the excess NH₃ and H₂ (which must be captured and recycled).

  • Validation : Perform Karl Fischer titration on the crude liquid. The molar amount of water should equal the molar amount of DEG converted. Analyze the organic fraction via GC-FID. A properly executed run under these parameters will self-validate with a DGA:Morpholine weight ratio of ≥4.0[4].

Troubleshooting & Reproducibility Insights

  • Symptom: GC-FID shows a DGA:Morpholine ratio of < 2.0.

    • Root Cause: Ammonia starvation at the catalyst surface.

    • Correction: Verify that the back-pressure regulator is holding at exactly 14 Bar. If pressure drops, ammonia flashes into the vapor phase, leaving the liquid DEG to undergo intramolecular cyclization[7].

  • Symptom: DEG conversion drops below 50%.

    • Root Cause: Catalyst oxidation or water pooling in the fixed bed.

    • Correction: Ensure the H₂ feed rate is maintained at ≥50 NL/hr to keep the cobalt reduced and to help strip water from the catalyst pores[4][6].

References

  • National Center for Biotechnology Information. "2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362." PubChem Database. URL:[Link]

  • Google Patents. "US4647663A - Synthesis of morpholine." United States Patent and Trademark Office.
  • Google Patents. "US5011926A - Nickel-based dual catalyst systems effective in suppressing carbon dioxide formation during diethylene glycol amination." United States Patent and Trademark Office.
  • European Patent Office. "EP0036331A1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia." Espacenet.

Sources

Safety & Regulatory Compliance

Safety

Section 1: Chemical Profiling &amp; Causality in Handling

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Amino-2-ethoxyethan-1-ol As laboratory operations increasingly integrate complex alkanolamines into advanced workflows—such as semiconductor photoresist st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Amino-2-ethoxyethan-1-ol

As laboratory operations increasingly integrate complex alkanolamines into advanced workflows—such as semiconductor photoresist stripping and specialized drug development assays—the margin for error in chemical waste management narrows. 2-Amino-2-ethoxyethan-1-ol (CAS 143569-54-4)[1] is a highly reactive alkanolamine derivative characterized by both primary amine and ether functional groups[2].

This guide provides a mechanistic, self-validating framework for the operational handling and disposal of this corrosive compound. By understanding the chemical causality behind these protocols, researchers can ensure stringent safety and environmental compliance.

The dual functionality of 2-Amino-2-ethoxyethan-1-ol dictates its reactivity profile. The amine group imparts significant basicity and nucleophilicity, making it highly corrosive to organic tissues. Furthermore, alkanolamines are uniquely susceptible to slow oxidation in air—a reaction accelerated by heat, light, and the presence of metals[3].

Critical Causality: When alkanolamines oxidize, the reaction is exothermic. If this chemical is absorbed onto a high-surface-area combustible material (such as cellulose-based lab wipes or sawdust), the trapped heat can rapidly lead to spontaneous combustion[3]. Therefore, standard cellulose spill kits must never be used for this chemical. Additionally, alkanolamines must never be mixed with nitrosating agents (e.g., sodium nitrite), as this combination readily forms highly carcinogenic nitrosamines[4].

Table 1: Quantitative Physicochemical & Hazard Data
ParameterTypical Value / RangeOperational Implication
pH (1% Aqueous Solution) 11.0 – 12.5Highly basic; requires careful segregation from strong acids to prevent boiling/rupture.
Aquatic Toxicity (M-Factor) 1 (Chronic)Harmful to aquatic life with long-lasting effects; drain disposal is strictly prohibited[5].
Flash Point > 61°CClassified as combustible; keep away from open flames and high-heat sources[6].
Storage Temperature < 30°CPrevents accelerated thermal degradation and pressure buildup in sealed containers.

Section 2: Standard Operating Procedure (SOP) for Routine Waste Collection

To maintain a self-validating safety system, every step of the waste collection process must be verified before proceeding to the next.

Protocol A: Routine Waste Segregation and Collection

  • Compatibility Verification: Before adding 2-Amino-2-ethoxyethan-1-ol to any waste carboy, verify that the container holds no strong acids, halogens, or strong oxidizers.

    • Causality: Mixing basic amines with acids causes a rapid, highly exothermic neutralization that can boil the solvent and catastrophically rupture the container.

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys.

    • Causality: Amines form soluble complexes with metals and will actively corrode copper, brass, and aluminum alloys over time.

  • Transfer Operations: Perform all liquid transfers within a certified chemical fume hood using a secondary containment tray. Use a dedicated funnel to prevent cross-contamination.

  • Headspace Management: Fill waste containers to no more than 80% capacity.

    • Causality: Because alkanolamines slowly oxidize and degrade, they can release trace gases. Adequate headspace prevents dangerous pressure accumulation.

  • Labeling: Affix a standardized hazardous waste label immediately. Mark clearly as: "Hazardous Waste: Corrosive/Toxic Alkanolamine (2-Amino-2-ethoxyethan-1-ol) - DO NOT MIX WITH ACIDS OR NITROSATING AGENTS"[7].

Section 3: Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and vapor inhalation.

Protocol B: Emergency Spill Containment and Neutralization

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including chemical safety goggles, a face shield, and nitrile or butyl rubber gloves[7].

  • Source Control: If safe to do so, upright the leaking vessel or transfer the remaining intact liquid to a secure secondary container[3].

  • Inert Containment: Surround and cover the spill with an inert absorbent such as dry sand, earth, or commercial diatomaceous earth[3].

    • Critical Causality: NEVER use sawdust, paper towels, or cellulose-based absorbents. As established, the exothermic oxidation of alkanolamines on high-surface-area cellulose acts as an accelerant, leading to spontaneous fire[3].

  • Mechanical Recovery: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth HDPE solid waste container[3].

  • Surface Decontamination: Wash the spill surface with copious amounts of water. Collect all wash-water using inert absorbent pads and place them into the hazardous waste container. Do not flush wash-water down the drain[3].

Section 4: Waste Management Workflow

WasteManagement Start 2-Amino-2-ethoxyethan-1-ol Waste Generation Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Spill Accidental Spill / Leak Start->Spill Deviation Collection Primary Waste Collection (HDPE/PTFE Containers) Segregation->Collection Containment Inert Containment (Sand/Diatomaceous Earth) Spill->Containment Containment->Collection Labeling Hazardous Waste Labeling (Corrosive/Toxic) Collection->Labeling Disposal Licensed Incineration (Thermal Destruction) Labeling->Disposal

Workflow for the safe segregation, containment, and disposal of 2-Amino-2-ethoxyethan-1-ol waste.

Section 5: Final Disposal & Regulatory Compliance

The terminal disposal method for 2-Amino-2-ethoxyethan-1-ol must be executed through a licensed chemical waste disposal service[7].

Strict Prohibition of Drain Disposal: Under no circumstances should this chemical or its aqueous wash-water be discharged into the municipal sewer system[8]. Alkanolamines severely alter the pH of aquatic ecosystems and exhibit significant chronic aquatic toxicity[5].

The industry standard for final disposal is high-temperature incineration at a licensed hazardous waste facility[8]. Incineration ensures the complete thermal destruction of the carbon-nitrogen bonds, utilizing specialized scrubbers to capture and neutralize any resulting nitrogen oxide (NOx) emissions before they reach the atmosphere. Empty containers must not be reused or cut open with torches due to the risk of toxic decomposition products; they must be sent to a licensed drum reconditioner or approved landfill[8].

References[1] 2-Amino-2-ethoxyethan-1-ol | C4H11NO2 | CID 21693362, PubChem (National Institutes of Health). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/21693362[2] US5672577A - Cleaning compositions for removing etching residue with hydroxylamine, alkanolamine, and chelating agent, Google Patents. Available at:https://patents.google.com/patent/US5672577A/en[6] Photoresist stripping solution - Justia Patents, Justia. Available at:https://patents.justia.com/[3] SAFETY DATA SHEET - Alkanolamines, TRC Corp. Available at:https://www.trc-corp.com/[7] Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals, BenchChem. Available at: https://www.benchchem.com/[8] ENERTITE MAX RESIN - Safety Data Sheet, BASF. Available at:https://www.basf.com/[4] SAFETY DATA SHEET - Triethanolamine 99%, Stobec. Available at:https://www.stobec.com/[5] SAFETY DATA SHEET - Alkanolamine ether, SpheraCloud. Available at:https://spheracloud.net/

Sources

Handling

Personal protective equipment for handling 2-Amino-2-ethoxyethan-1-ol

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. When handling a bifunctional molecule like 2-Amino-2-ethoxyethan-1-ol (commonly known as Diglycolamine or DGA; CAS 929-06-6),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. When handling a bifunctional molecule like 2-Amino-2-ethoxyethan-1-ol (commonly known as Diglycolamine or DGA; CAS 929-06-6), standard laboratory safety assumptions are insufficient.

To build a self-validating safety culture, personnel must understand the mechanistic causality behind the protocols. DGA features both a primary amine and an ether linkage, resulting in a highly alkaline pH (10.2–11.8)[1]. It is classified under GHS as causing severe skin burns (Skin Corr. 1B, H314) and serious eye damage (Eye Dam. 1, H318)[2]. When exposed to tissue, the primary amine extracts protons from cellular water, generating hydroxide ions that rapidly saponify cell membrane lipids. This leads to liquefactive necrosis—meaning the chemical will continue to burn deeper into tissue unless mechanically and chemically halted.

The following operational and disposal methodologies are engineered to mitigate these specific physicochemical risks.

Quantitative PPE Specifications & Mechanistic Rationale

Do not rely on generic lab PPE. The table below outlines the exact specifications required for handling DGA, grounded in its specific molecular behavior.

PPE CategoryMaterial / StandardSpecification / BreakthroughMechanistic Rationale
Hand Protection Nitrile Rubber (NBR)>0.11 mm thickness; >480 min (Level 6)[3]NBR's cross-linked butadiene-acrylonitrile matrix resists polar amine diffusion. Leather/cotton are strictly prohibited as they wick the corrosive alkali against the skin[3].
Eye Protection PolycarbonateFaceshield & Goggles (EN 166)[2]Prevents liquefactive necrosis of the cornea from alkaline splashes. Safety glasses are insufficient due to vapor and splash risks.
Respiratory Type ABEK FilterEN 14387 standard[2]DGA forms flammable fumes when heated[2]. The 'K' rating utilizes metal salts to chemically bind volatile amines; the 'A' rating adsorbs the organic ether backbone.
Body Protection Synthetic Lab CoatNon-absorbent, anti-staticPrevents wicking of the hygroscopic liquid. DGA absorbs atmospheric moisture, making contaminated cotton garments increasingly hazardous.

Step-by-Step Operational Workflow

Protocol 1: Safe Handling and Transfer

  • Environmental Verification: Ensure the fume hood face velocity is at least 100 fpm. While DGA has a high boiling point (218-224 °C), it forms flammable fumes when heated (Flash point 127 °C)[1][2].

  • PPE Donning: Equip NBR gloves, chemical splash goggles, and a face shield[2][3]. Inspect gloves for micro-tears before proceeding.

  • Secondary Containment: Place the primary DGA vessel inside a high-density polyethylene (HDPE) drip tray. This contains potential spills and prevents the amine from degrading laboratory bench sealants.

  • Transfer Execution: Use a compatible plastic or glass serological pipette. Avoid pouring directly from large vessels to prevent aerosolization.

  • Post-Transfer: Seal the primary container immediately. DGA is highly hygroscopic and will absorb atmospheric moisture and CO₂.

G Start Pre-Operation Readiness Vent Verify Fume Hood Face Velocity >100 fpm Start->Vent PPE Don PPE: NBR Gloves, Goggles, Coat Vent->PPE Transfer Chemical Transfer (Use Drip Trays) PPE->Transfer Spill Spill Detected? Transfer->Spill Clean Neutralize & Clean Spill->Clean Yes Proceed Complete Operation Spill->Proceed No Clean->Proceed

Figure 1: Safe operational workflow and spill decision matrix for 2-Amino-2-ethoxyethan-1-ol.

Step-by-Step Waste Disposal & Drum Decontamination

Because DGA is highly alkaline, simply rinsing an empty drum with water generates large volumes of corrosive, hazardous rinsate. We utilize an acid-base neutralization step to convert the volatile, caustic liquid into a stable, water-soluble diglycolammonium acetate salt.

Protocol 2: Segregation and Neutralization

  • Waste Segregation: Collect DGA liquid waste in a dedicated, clearly labeled HDPE waste carboy. Critical: Never mix with strong oxidizers or acids in the waste stream to prevent violent exothermic reactions[4].

  • Primary Decontamination: For empty primary containers or drums, perform an initial rinse with a 5% aqueous acetic acid solution[5]. This safely protonates the primary amine group.

  • Secondary Rinse: Follow the acid rinse with copious water washing until the effluent reaches a neutral pH (pH ~7.0)[5]. Verify with pH indicator strips.

  • Disfigurement: Physically disfigure or puncture the neutralized drum to prevent unauthorized reuse[5].

  • Final Disposal: Transfer the neutralized rinsate and the segregated liquid waste to a licensed hazardous waste facility. Under no circumstances should DGA or its rinsate be discharged into the municipal sewer system[5].

Waste Waste DGA Liquid Waste Segregate Segregate from Acids & Oxidizers Waste->Segregate Store Store in HDPE Container Segregate->Store Dispose Licensed Hazardous Waste Facility Store->Dispose Empty Empty Primary Container Rinse1 Rinse with 5% Acetic Acid Empty->Rinse1 Rinse2 Rinse with Water until pH Neutral Rinse1->Rinse2 Rinse2->Dispose

Figure 2: Step-by-step waste segregation and container decontamination protocol.

References

  • Univar Solutions. "2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade". URL: [Link]

  • CHS Inc. "SAFETY DATA SHEET - N-Edge® Soil". Amazon S3. URL:[Link]

  • GESTIS-Stoffdatenbank. "Diglycolamine". DGUV. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.